4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYPROOLWJDUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476853 | |
| Record name | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42754-96-1 | |
| Record name | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the development of various pharmacologically active compounds, including kinase inhibitors.[1][2] This document details the prevalent synthetic methodologies, experimental protocols, and quantitative data, presented in a format tailored for professionals in the field of drug discovery and development.
Synthetic Strategy Overview
The most widely adopted synthetic route for this compound is a two-step process. This process begins with the cyclization of a pyrazole precursor, followed by a chlorination reaction. The common starting material is 5-amino-1H-pyrazole-4-carboxamide, which undergoes cyclization with urea to form the intermediate 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. Subsequent chlorination of this diol, typically with phosphorus oxychloride (POCl₃), yields the final product.[1]
Experimental Protocols
Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2)
This initial step involves the cyclization of 5-amino-1H-pyrazole-4-carboxamide (1) with urea.
Procedure: A mixture of 5-amino-1H-pyrazole-4-carboxamide (1) (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol) is heated to 190°C for 2 hours.[1] After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), the mixture is cooled. A 10% potassium hydroxide (KOH) solution (10 g of KOH in 90 mL of water) is added, followed by careful acidification with dilute hydrochloric acid to a pH of 4-5. The resulting mixture is sonicated, and the white solid precipitate is collected by suction filtration to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2).[1]
Step 2: Synthesis of this compound (3)
The second step is the chlorination of the diol intermediate (2) to produce the target compound.
Procedure: 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2) is refluxed in phosphorus oxychloride (POCl₃) at 110°C for 4 hours.[1] Following the completion of the reaction, the mixture is concentrated under reduced pressure. The resulting viscous oil is then transferred to a beaker, and ice water is added slowly with stirring. The precipitate is collected by filtration, washed with ice-water, and dried to afford this compound (3) as a yellow solid.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reactant and Product Quantities
| Compound | Step | Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Product | Molar Mass ( g/mol ) |
| 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2) | 1 | 5-amino-1H-pyrazole-4-carboxamide (1) | 126.11 | 5 | 0.0396 | 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2) | 154.10 |
| Urea | 60.06 | 23.6 | 0.3937 | ||||
| This compound (3) | 2 | 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2) | 154.10 | - | - | This compound (3) | 189.00 |
| Phosphorus Oxychloride | 153.33 | - | - |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Temperature (°C) | Time (h) | Yield (%) | Overall Yield (%) |
| 1 | Cyclization | 190 | 2 | 75 | 49.5 |
| 2 | Chlorination | 110 (reflux) | 4 | 66 |
Visual Representations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
Experimental Workflow
The logical flow of the experimental procedure is depicted in the diagram below.
Caption: Workflow for synthesis and analysis.
Characterization
The structure of the final product, this compound, is confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation.[1]
-
Mass Spectrometry: Mass spectral data provides confirmation of the molecular weight of the synthesized compound.[1]
Conclusion
This guide outlines a reliable and well-documented protocol for the synthesis of this compound. The two-step synthesis from 5-amino-1H-pyrazole-4-carboxamide is an efficient method, providing the target compound in good yield. The provided experimental details and quantitative data serve as a valuable resource for researchers engaged in the synthesis of pyrazolopyrimidine-based compounds for drug discovery and other applications.
References
Spectroscopic Profile of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document collates known spectroscopic information, details relevant experimental protocols, and presents a generalized workflow for such analytical characterization.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound and a closely related analogue, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | DMSO-d₆ | 13.29 | s | NH |
| 11.34 | s | NH | ||
| 10.67 | s | NH | ||
| 8.33 | s | CH (pyrazole ring) |
Table 2: Comparative Spectroscopic Data of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine[1]
| Spectroscopic Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 8.46 (s, 1H, C-H pyrazole), 4.92 (s, 2H, CH₂Cl), 4.08 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 161.8 (C-Cl), 153.8, 153.2, 132.0 (C-H), 111.7, 46.5 (CH₂Cl), 34.4 (CH₃) |
| Mass Spec. (EI, 70 eV) | m/z (%): 216 (M⁺, 100), 218 (M+2, 63), 220 (M+4, 10), 181 (35), 145 (13) |
| IR (KBr, cm⁻¹) | 3434, 3125, 3030, 2977, 2950 (C-H), 1722, 1591, 1547 (C=N), 1498, 1444, 1406, 1295, 1217, 1132, 965, 899, 844, 794, 750, 721, 666, 607, 547, 520, 424 |
Note: Specific ¹³C NMR, IR, and UV-Vis data for this compound were not available in the searched literature. The data for the closely related compound is provided for interpretation and comparison.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrumentation and experimental objectives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, often at a frequency of 100 or 125 MHz. A proton-decoupled sequence is standard to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
2. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules, while electron ionization (EI) is a harder ionization method that can provide fragmentation patterns useful for structural elucidation.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The prepared sample is placed in the IR beam of an FTIR spectrometer. The instrument records the infrared absorption as a function of wavenumber (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1 AU).
-
Data Acquisition: The sample solution is placed in a quartz cuvette. A baseline spectrum of the pure solvent is recorded first. The UV-Vis spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-800 nm), and the baseline is subtracted to obtain the final spectrum showing absorbance versus wavelength.
Workflow and Pathway Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a pyrazolopyrimidine derivative might act as an inhibitor.
References
An In-depth Technical Guide to 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Synthesis, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, a known purine isostere, it serves as a versatile synthetic intermediate for the development of potent kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, and while direct crystallographic data for the title compound is not publicly available, we present data for a closely related derivative to infer structural properties. Furthermore, this document explores the biological context of the pyrazolo[3,4-d]pyrimidine core, detailing its role as an inhibitor of key signaling pathways implicated in cancer and inflammation, such as the Src kinase and Nrf2 pathways.
Synthesis and Characterization
The synthesis of this compound can be achieved through multiple synthetic routes. Two prominent methods are detailed below.
Two-Step Synthesis from 5-Amino-1H-pyrazole-4-carboxamide
A common and efficient method involves a two-step process starting from 5-amino-1H-pyrazole-4-carboxamide, which includes a cyclization reaction followed by chlorination.
Experimental Protocol:
Step 1: Preparation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
-
A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 mole equivalent) and urea (10 mole equivalents) is heated at 190°C for 2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and a 10% potassium hydroxide (KOH) solution is added.
-
The solution is then carefully acidified with dilute hydrochloric acid to a pH of 4-5.
-
The resulting mixture is sonicated and the precipitate is collected by suction filtration to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol as a white solid.
Step 2: Preparation of this compound
-
1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 mole equivalent) is refluxed in phosphorus oxychloride (POCl₃) at 110°C for 4 hours.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is then carefully poured into ice water with stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound as a yellow solid.
The structure of the final product is typically confirmed using ¹H NMR and Mass Spectrometry.
Synthesis from 2,4,6-Trichloropyrimidine-5-carbaldehyde
An alternative synthetic route utilizes 2,4,6-trichloropyrimidine-5-carbaldehyde as the starting material.
Experimental Protocol:
-
To a solution of 2,4,6-trichloropyrimidine-5-carbaldehyde (1 mole equivalent) in methanol at 0°C, a solution of hydrazine monohydrate (1 mole equivalent) in methanol is added dropwise.
-
Following this, triethylamine (1.3 mole equivalents) in methanol is added dropwise at the same temperature.
-
The reaction mixture is stirred at 0°C for 30 minutes.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by flash chromatography to yield this compound as a yellow solid.
Crystal Structure Analysis
As of the latest available data, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a closely related derivative, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , provides valuable insights into the probable molecular geometry and packing of the pyrazolo[3,4-d]pyrimidine core.
Note: The following data is for a substituted derivative and should be interpreted as an approximation for the title compound.
| Parameter | Value |
| Empirical Formula | C₈H₁₀ClN₅ |
| Formula Weight | 211.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.934(2) |
| b (Å) | 12.011(4) |
| c (Å) | 10.589(3) |
| α (°) | 90 |
| β (°) | 109.43(3) |
| γ (°) | 90 |
| Volume (ų) | 950.3(5) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.479 |
Data obtained from the crystallographic study of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Biological Significance and Signaling Pathways
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery, primarily recognized for its ability to act as a kinase inhibitor. Derivatives of this core structure have been extensively investigated for their therapeutic potential in oncology and inflammatory diseases.
Inhibition of Src Family Kinases
The Src family of non-receptor tyrosine kinases are crucial regulators of various cellular processes, including proliferation, differentiation, survival, and migration. Their aberrant activation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent inhibitors of Src kinases.[1][2][3]
The general mechanism of action involves the pyrazolo[3,4-d]pyrimidine core acting as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of Src. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that promotes tumorigenesis.
Caption: Inhibition of the Src signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification genes. Activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation. Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as activators of the Nrf2 signaling pathway.[4]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators, such as certain pyrazolo[3,4-d]pyrimidines, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
References
- 1. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 4. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry.
Core Chemical Properties
This compound is a versatile bifunctional molecule, with its two chlorine atoms serving as reactive sites for nucleophilic substitution. This property makes it a valuable building block in the synthesis of a wide array of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Cl₂N₄ | [1] |
| Molecular Weight | 189.00 g/mol | [1] |
| CAS Number | 42754-96-1 | [1] |
| Appearance | Off-white to yellow or brown powder/crystals | [2] |
| Melting Point | 173-175 °C or 145 °C (decomposition). Note: Discrepancies exist in published data. | [3] |
| Boiling Point | 322.6 ± 24.0 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in DMSO. | [4] |
| Purity | Commercially available at ≥97% | [2] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
¹H NMR (400 MHz, CDCl₃):
-
δ 11.56 (s, 1H, NH)
-
δ 8.43 (s, 1H, Ar-H)[5]
Mass Spectrometry (MS):
-
m/z: 190.68 [M+H]⁺[5]
Reference Data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: [6]
-
¹³C NMR (DMSO-d₆, ppm): 34.4 (CH₃), 46.5 (CH₂Cl), 111.7, 132.0 (C-H), 153.2, 153.8, 161.8 (C-Cl).[6]
-
IR Spectrum (KBr, cm⁻¹): Key peaks include C-H stretching (3125, 3030, 2977, 2950), C=N stretching (1591, 1547), and various fingerprint region absorptions.[6]
Synthesis and Experimental Protocols
Two primary synthetic routes for this compound are prevalent in the literature.
Synthesis Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: Synthetic Routes to this compound.
Detailed Experimental Protocols
Protocol 1: From 5-Amino-1H-pyrazole-4-carboxamide [7]
-
Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol. A mixture of 5-amino-1H-pyrazole-4-carboxamide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol) is heated at 190°C for 2 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and a 10% KOH solution is added, followed by acidification with dilute hydrochloric acid to a pH of 4-5. The resulting white solid is collected by suction filtration.
-
Step 2: Synthesis of this compound. The crude 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is refluxed in phosphorus oxychloride (POCl₃) at 110°C for 4 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the final product as a yellow solid.
Protocol 2: From 2,4,6-Trichloropyrimidine-5-carbaldehyde [5]
-
To a solution of 2,4,6-trichloropyrimidine-5-carbaldehyde (19.0 g, 990 mmol) in methanol (300 mL) at 0°C, a solution of hydrazine monohydrate (4.8 mL) in methanol (80 mL) is added dropwise.
-
Triethylamine (13 mL) in methanol (80 mL) is then added dropwise at 0°C.
-
The reaction mixture is stirred at 0°C for 30 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography to afford this compound as a yellow solid.
Reactivity and Applications in Drug Discovery
The electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine atoms, makes positions 4 and 6 highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in the synthesis of diverse libraries of compounds for drug discovery.
A primary application of this scaffold is in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[7] The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of the EGFR kinase domain.
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Small molecule inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold can block this pathway.
Caption: Inhibition of the EGFR Signaling Pathway.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is intended for research and development purposes only. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 42754-96-1 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 4-CHLORO-6-(METHYLTHIO)-1H-PYRAZOLO[3,4-D]PYRIMIDINE(85426-79-5) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | 42754-96-1 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. clausiuspress.com [clausiuspress.com]
The Biological Versatility of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: A Core Scaffold for Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry, primarily for the development of potent kinase inhibitors. Its structural resemblance to the purine core allows it to function as a bioisostere of adenine, facilitating its interaction with the ATP-binding sites of various kinases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives originating from this core scaffold. It includes a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows to support researchers in the fields of oncology, immunology, and beyond.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold has garnered significant attention in drug discovery due to its remarkable therapeutic potential. As a bioisostere of purine, this heterocyclic system is a privileged structure for the design of kinase inhibitors.[1] The strategic placement of two chlorine atoms at the 4 and 6 positions of the 1H-pyrazolo[3,4-d]pyrimidine core creates reactive sites for sequential and selective nucleophilic aromatic substitution reactions. This reactivity allows for the systematic introduction of diverse chemical moieties, enabling the generation of extensive libraries of analogues for structure-activity relationship (SAR) studies.[2]
Derivatives of this compound have demonstrated a broad spectrum of biological activities, most notably as inhibitors of various protein kinases implicated in cancer and other diseases. These include Epidermal Growth Factor Receptor (EGFR), Src family kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), Polo-like kinase 4 (PLK4), and Cyclin-dependent kinases (CDKs).[3][4][5][6] The ability to selectively target these kinases has led to the development of compounds with potent anti-proliferative, pro-apoptotic, and anti-angiogenic properties. This guide will delve into the synthesis of the core compound, its derivatization, and the resulting biological activities, providing a valuable resource for the scientific community.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 5-amino-1H-pyrazole-4-carboxamide.[7]
Step 1: Cyclization to 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
5-amino-1H-pyrazole-4-carboxamide is reacted with urea at a high temperature (around 190°C) for approximately 2 hours. This cyclization reaction yields 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[7]
Step 2: Chlorination to this compound
The intermediate, 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, is then subjected to chlorination using phosphorus oxychloride (POCl₃). The reaction is typically carried out at reflux (around 110°C) for about 4 hours to afford the final product, this compound.[7] The overall yield for this two-step synthesis is reported to be approximately 49.5%.[7]
Experimental Workflow: Synthesis of this compound
Caption: Synthetic route for this compound.
Biological Activities and Quantitative Data
Derivatives of this compound exhibit a wide range of biological activities, with the most prominent being their anticancer properties. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. The following tables summarize the in vitro anticancer activity of several pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and their inhibitory activity against specific kinases.
Table 1: In Vitro Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 12b | A549 (Lung Cancer) | 8.21 | [3][8] |
| 12b | HCT-116 (Colon Cancer) | 19.56 | [3][8] |
| 7f | MCF-7 (Breast Cancer) | IC₅₀ value reported | [9] |
| 7d | OVCAR-4 (Ovarian Cancer) | 1.74 | [10] |
| 7d | ACHN (Renal Cancer) | 5.53 | [10] |
| 7d | NCI-H460 (Lung Cancer) | 4.44 | [10] |
| VIIa | 57 different cell lines | 0.326 - 4.31 | [11] |
| Compound 7 | Caco-2 (Colon Cancer) | 17.50 | [12] |
| Compound 7 | A549 (Lung Cancer) | 43.75 | [12] |
| Compound 7 | HT1080 (Fibrosarcoma) | 73.08 | [12] |
| Compound 7 | HeLa (Cervical Cancer) | 68.75 | [12] |
| SI221 | Glioblastoma cell lines | Significant cytotoxic effect | [13] |
| 12b | MDA-MB-468 (Breast Cancer) | 3.343 | [14] |
| 12b | T-47D (Breast Cancer) | 4.792 | [14] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ / Kᵢ (µM) | Reference |
| 12b | EGFR (Wild Type) | 0.016 | [3][8] |
| 12b | EGFR (T790M Mutant) | 0.236 | [3][8] |
| Compound 16 | EGFR | 0.034 | [15] |
| Compound 4 | EGFR | 0.054 | [15] |
| Compound 15 | EGFR | 0.135 | [15] |
| Compound 14 | CDK2/cyclin A2 | 0.057 | [6] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | [6] |
| Compound 15 | CDK2/cyclin A2 | 0.119 | [6] |
| SI388 (2a) | Src | Kᵢ = 0.423 | [5] |
| SI388 (2a) | Abl | Kᵢ = 0.419 | [5] |
| 7d | EGFR | 0.18 | [10] |
| 7d | ErbB2 | 0.25 | [10] |
| 12b | VEGFR-2 | 0.063 | [14] |
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are primarily attributed to their ability to inhibit key signaling pathways that drive tumor growth and survival.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[7] Overexpression or mutation of EGFR is common in many cancers, making it a prime target for anticancer therapies. Pyrazolo[3,4-d]pyrimidine derivatives have been designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[3][15] By blocking the binding of ATP, these compounds prevent the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This ultimately leads to a reduction in cell proliferation and induction of apoptosis.[3]
EGFR Signaling Pathway and its Inhibition
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Src Kinase Signaling Pathway Inhibition
Src is a non-receptor tyrosine kinase that is often hyperactivated in various cancers and plays a critical role in cell proliferation, survival, migration, and invasion.[5][13] Pyrazolo[3,4-d]pyrimidine-based inhibitors have been developed to target the ATP-binding pocket of Src kinase.[5][16] Inhibition of Src activity disrupts downstream signaling pathways, including those involved in cell cycle progression and apoptosis. For instance, some derivatives have been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis.[16]
Src Kinase Signaling and its Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clausiuspress.com [clausiuspress.com]
- 8. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document covers its initial discovery and historical development, detailed synthetic protocols, physicochemical properties, and its prominent role as a scaffold in the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Discovery and History
The exploration of the pyrazolo[3,4-d]pyrimidine scaffold, a purine isostere, gained momentum in the mid-20th century in the quest for potential purine antagonists with applications in chemotherapy. While earlier work by Roland K. Robins in 1956 laid the groundwork for the synthesis of various 4,6-substituted pyrazolo[3,4-d]pyrimidines, the first synthesis of a 4,6-dichloro derivative is attributed to C.C. Cheng and Roland K. Robins in 1958. Their work on 1-alkyl(aryl)-4,6-disubstituted pyrazolo[3,4-d]pyrimidines provided a foundational methodology for the creation of these versatile intermediates.
Initially investigated for its potential as an antimetabolite, the significance of this compound has evolved substantially. Today, it is recognized as a crucial building block in the synthesis of a multitude of biologically active molecules. Its utility stems from the reactive chlorine atoms at the 4 and 6 positions, which are amenable to nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral data for this compound is presented in the table below. This information is crucial for its identification, purification, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂N₄ | [1] |
| Molecular Weight | 189.00 g/mol | [1] |
| CAS Number | 42754-96-1 | [1] |
| Appearance | Off-white to yellow or brown powder/crystals | |
| Melting Point | >300 °C | [2] |
| Boiling Point | 322.6 ± 24.0 °C at 760 mmHg | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| ¹H NMR (DMSO-d₆) | δ 13.29 (s, 1H), 8.33 (s, 1H) | [3] |
| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₅H₃Cl₂N₄: 188.97; found 189.0 | [4] |
Synthetic Protocols
The synthesis of this compound can be achieved through several routes. Two common and effective methods are detailed below.
Method 1: From 5-Amino-1H-pyrazole-4-carboxamide
This two-step synthesis involves an initial cyclization followed by a chlorination reaction.[3]
Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
-
Reactants: 5-amino-1H-pyrazole-4-carboxamide and urea.
-
Procedure:
-
A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 mole equivalent) and urea (10 mole equivalents) is heated at 190°C for 2 hours.
-
The reaction mixture is cooled, and a 10% potassium hydroxide solution is added.
-
The solution is then carefully acidified with dilute hydrochloric acid to a pH of 4-5.
-
The resulting precipitate is collected by filtration, washed with ice-water, and dried to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol as a white solid.
-
-
Yield: Approximately 75%.[3]
Step 2: Synthesis of this compound
-
Reactants: 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol and phosphorus oxychloride (POCl₃).
-
Procedure:
-
A suspension of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 mole equivalent) in phosphorus oxychloride (excess) is heated to reflux at 110°C for 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound as a yellow solid.
-
-
Yield: Approximately 66%.[3] The total yield for the two steps is around 49.5%.[3]
Caption: Synthetic pathway from 5-Amino-1H-pyrazole-4-carboxamide.
Method 2: From 2,4,6-Trichloropyrimidine-5-carbaldehyde
This method provides a more direct route to the target compound.[4]
-
Reactants: 2,4,6-trichloropyrimidine-5-carbaldehyde, hydrazine monohydrate, and triethylamine.
-
Procedure:
-
To a solution of 2,4,6-trichloropyrimidine-5-carbaldehyde (1 mole equivalent) in methanol, a solution of hydrazine monohydrate (1 mole equivalent) in methanol is added dropwise at 0°C.
-
Following this, a solution of triethylamine (1 mole equivalent) in methanol is added dropwise at the same temperature.
-
The reaction mixture is stirred at 0°C for 30 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography to yield this compound as a yellow solid.
-
-
Yield: Approximately 62%.[4]
Caption: Synthesis from 2,4,6-Trichloropyrimidine-5-carbaldehyde.
Application in Drug Discovery: Targeting the EGFR Signaling Pathway
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. This is due to its structural similarity to adenine, the purine base in ATP, allowing it to competitively bind to the ATP-binding site of kinases.[5] One of the most significant applications of this compound is as a precursor for the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[3] Dysregulation of this pathway, often through mutations in the EGFR gene, is a hallmark of many cancers, including non-small cell lung cancer.[3] Consequently, inhibiting the EGFR tyrosine kinase activity is a validated therapeutic strategy.
Derivatives of this compound have been extensively explored as EGFR Tyrosine Kinase Inhibitors (TKIs). The dichloro-scaffold allows for the systematic introduction of various substituents at the 4 and 6 positions to optimize binding affinity, selectivity, and pharmacokinetic properties. For instance, the chlorine at the 4-position can be displaced by anilines or other amine-containing fragments to occupy the hydrophobic pocket of the ATP-binding site, while the 6-position can be modified to enhance solubility or introduce groups that form additional interactions with the receptor.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
This compound has evolved from a compound of initial academic interest to a cornerstone in modern medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its chloro-substituents make it an exceptionally valuable scaffold for creating diverse molecular libraries. Its role in the development of kinase inhibitors, particularly those targeting the EGFR pathway, highlights its continued importance in the ongoing search for novel therapeutics to combat cancer and other diseases driven by aberrant kinase activity. This guide provides a foundational understanding for researchers looking to leverage the potential of this versatile heterocyclic compound.
References
- 1. CAS#:42754-96-1 | this compound | Chemsrc [chemsrc.com]
- 2. usbio.net [usbio.net]
- 3. clausiuspress.com [clausiuspress.com]
- 4. This compound | 42754-96-1 [chemicalbook.com]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Scaffold: A Technical Guide to 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the adenine base of ATP. This mimicry allows compounds based on this heterocycle to effectively compete with ATP for binding to the active sites of various kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases. Among the derivatives of this versatile core, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine stands out as a crucial and highly reactive intermediate, enabling the synthesis of a diverse array of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological applications of this compound, supported by experimental details and quantitative data.
Synthesis and Chemical Properties
The preparation of this compound is a well-established synthetic route, typically commencing from 5-amino-1H-pyrazole-4-carboxamide. The synthesis involves a two-step process: cyclization followed by chlorination.
Experimental Protocol: Synthesis of this compound[1]
Step 1: Preparation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
-
A mixture of 5-amino-1H-pyrazole-4-carboxylic acid amide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol) is heated at 190°C for 2 hours.
-
After cooling, the reaction mixture is treated with a 10% KOH solution.
-
The solution is then carefully acidified with dilute hydrochloric acid to a pH of 4-5.
-
The resulting white solid is collected by suction filtration, washed with ice-water, and dried to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (4.5 g, 75% yield).
Step 2: Preparation of this compound
-
A mixture of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (from the previous step) and phosphorus oxychloride (POCl₃) is refluxed at 110°C for 4 hours.
-
After the reaction is complete, the mixture is concentrated under reduced pressure.
-
Ice water is slowly added to the viscous oil with stirring.
-
The resulting yellow solid is collected by filtration, washed with ice-water, and dried to afford this compound (2.45 g, 66% yield for this step).
The overall yield for this two-step synthesis is approximately 49.5%.[1] The structure of the final product is confirmed by ¹H NMR and MS spectroscopy.[1]
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The two chlorine atoms at the 4 and 6 positions of the pyrazolo[3,4-d]pyrimidine ring are highly susceptible to nucleophilic substitution, making this compound an ideal starting material for the synthesis of a wide range of derivatives. This reactivity has been extensively exploited in the development of kinase inhibitors targeting various signaling pathways involved in cancer and other diseases.
Targeting the Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[1] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop both wild-type and mutant-selective EGFR inhibitors.
A common strategy involves the sequential substitution of the chlorine atoms. For instance, reacting 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline at room temperature selectively substitutes the chlorine at the 6-position to yield 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine.[2] Subsequent heating with various amines can then displace the remaining chlorine at the 4-position.[2]
Table 1: Anti-proliferative Activity of 1H-pyrazolo[3,4-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| 12b | EGFRWT, EGFRT790M | A549 | 8.21 | [2] |
| 12b | EGFRWT, EGFRT790M | HCT-116 | 19.56 | [2] |
| 8 | EGFRWT | A549 | Potent | [2] |
| 10 | EGFRWT | A549 | Potent | [2] |
| 12a | EGFRWT | A549 | Potent | [2] |
| 14 | CDK2/cyclin A2 | MCF-7 | 0.045 | [3] |
| 14 | CDK2/cyclin A2 | HCT-116 | 0.006 | [3] |
| 14 | CDK2/cyclin A2 | HepG-2 | 0.048 | [3] |
| 15 | CDK2/cyclin A2 | MCF-7 | 0.046 | [3] |
| 15 | CDK2/cyclin A2 | HCT-116 | 0.007 | [3] |
| 15 | CDK2/cyclin A2 | HepG-2 | 0.048 | [3] |
Inhibition of Other Kinases
The versatility of the this compound scaffold extends to a broad range of other kinase targets.
-
BRK/PTK6: Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). These compounds have demonstrated significant anti-migratory and anti-invasive activity in triple-negative breast cancer cell lines.[4]
-
Src/Abl: A series of pyrazolo[3,4-d]pyrimidine derivatives have been developed as dual inhibitors of Src and Abl kinases, showing promising anti-leukemic activity, even in hypoxic conditions which are often associated with drug resistance.[5]
-
CDK2: The pyrazolo[3,4-d]pyrimidine core has been utilized to synthesize potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Certain derivatives have shown superior cytotoxic activities against breast, hepatocellular, and colorectal carcinoma cell lines compared to the multi-kinase inhibitor sorafenib.[3]
Table 2: Enzymatic Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| 14 | CDK2/cyclin A2 | 0.057 | [3] |
| 13 | CDK2/cyclin A2 | 0.081 | [3] |
| 15 | CDK2/cyclin A2 | 0.119 | [3] |
| Sorafenib (reference) | CDK2/cyclin A2 | 0.184 | [3] |
| Compound 51 | BRK | Low Nanomolar | [4] |
Visualizing the Synthetic and Signaling Pathways
To better illustrate the central role of this compound, the following diagrams depict its synthesis and its application in targeting a key signaling pathway.
Caption: Synthetic workflow for this compound.
References
- 1. clausiuspress.com [clausiuspress.com]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic intermediate in the development of targeted therapeutics. This document details commercially available sources, physical and chemical properties, and its application in the synthesis of potent kinase inhibitors. Furthermore, it outlines detailed experimental protocols for its use and the characterization of its derivatives, and visualizes the core signaling pathways influenced by these molecules.
Commercial Availability
This compound is readily available from a number of commercial chemical suppliers. The following table summarizes key quantitative data from a selection of these vendors to facilitate comparison and procurement.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| Sigma-Aldrich | SY3371477513 | 42754-96-1 | C₅H₂Cl₂N₄ | 189.01 | 97% | Off-white to yellow to orange to brown powder or crystals. Stored under refrigerator conditions. |
| Santa Cruz Biotechnology | sc-223405 | 42754-96-1 | C₅H₂Cl₂N₄ | 189.00 | - | For research use only. |
| AbacipharmTech | AB33547 | 42754-96-1 | C₅H₂Cl₂N₄ | - | - | Price varies by quantity (e.g., 5g, 10g, 25g).[1] |
| Pharmaffiliates | PABSC26702603 | 42754-96-1 | C₅H₂Cl₂N₄ | 189 | - | Bulk specialty chemical. |
| Advanced ChemBlocks | - | 42754-96-1 | - | - | - | Listed among their pyrazolo[3,4-d]pyrimidine products. |
| BLDpharm | - | 5399-92-8 (for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine) | - | - | - | A related, less substituted analog. |
| Frontier Specialty Chemicals | D11611 (for 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) | 98141-42-5 | C₆H₄Cl₂N₄ | 203.03 | - | A methylated derivative. |
Synthesis and Application in Drug Discovery
This compound serves as a crucial building block in the synthesis of a class of compounds known as pyrazolopyrimidines, which are recognized as "privileged scaffolds" in medicinal chemistry. This is due to their structural similarity to the endogenous purine bases, allowing them to act as competitive inhibitors of ATP-binding sites in various kinases.
Derivatives of this compound have been extensively investigated as inhibitors of several key protein kinases implicated in cancer cell proliferation, survival, and metastasis. Notably, these include the Epidermal Growth Factor Receptor (EGFR) and Src family kinases.[2][3][4] The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, effectively targeting the kinase domain.[5]
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis of this compound and the evaluation of its derivatives as kinase inhibitors.
Synthesis of this compound[6]
This protocol outlines a two-step synthesis from 5-amino-1H-pyrazole-4-carboxamide.
Step 1: Preparation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
-
Combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).
-
Heat the mixture to 190°C and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Add a 10% potassium hydroxide (KOH) solution, followed by careful acidification with dilute hydrochloric acid (HCl) to a pH of 4-5.
-
Sonicate the mixture and collect the resulting white solid by suction filtration.
Step 2: Chlorination to this compound
-
Suspend the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent) in phosphorus oxychloride (POCl₃).
-
Reflux the mixture at 110°C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the mixture under reduced pressure to obtain a viscous oil.
-
Transfer the oil to a beaker and slowly add ice water with stirring.
-
Collect the resulting yellow solid by filtration, wash with ice-water, and dry to yield the final product.
In Vitro Kinase Inhibition Assay (Luminescence-Based)[7]
This assay quantifies the inhibitory effect of pyrazolopyrimidine derivatives on a target kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
Target kinase (e.g., recombinant EGFR, Src).
-
Kinase assay buffer.
-
Peptide substrate specific to the kinase.
-
ATP solution.
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
White, flat-bottom 384-well assay plates.
-
Multichannel pipettor, plate shaker, and luminescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only vehicle control and a known inhibitor as a positive control.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the peptide substrate.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Include a "no kinase" control for 100% inhibition.
-
Incubation: Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 40 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay[8][9]
This colorimetric assay assesses the effect of pyrazolopyrimidine derivatives on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Replace the medium in the wells with the medium containing the desired compound concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound primarily exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the mechanism of action within the EGFR and Src kinase pathways.
Conclusion
This compound is a valuable and commercially accessible starting material for the synthesis of a diverse range of pyrazolopyrimidine-based kinase inhibitors. Its strategic use has led to the development of potent modulators of critical oncogenic signaling pathways, including those driven by EGFR and Src kinases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to advance novel cancer therapeutics.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 4. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a key heterocyclic compound widely utilized as a scaffold in the development of potent kinase inhibitors. Its structure is a bioisostere of purine, enabling it to function as an ATP-competitive inhibitor by binding to the ATP-binding site of various kinases.[1] Dysregulation of kinase activity is a known contributor to numerous diseases, including cancer, making kinase inhibition a significant therapeutic strategy. This document provides detailed protocols and application notes for evaluating the inhibitory effects of this compound and its derivatives against protein kinases.
The core 1H-pyrazolo[3,4-d]pyrimidine structure is a foundational component for numerous inhibitors targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Breast Tumor Kinase (BRK/PTK6).[2][3][4] The two chlorine atoms at the 4 and 6 positions are reactive sites suitable for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives to explore structure-activity relationships (SAR).[2] These application notes will guide researchers in the setup and execution of biochemical and cell-based assays to characterize the inhibitory potential of this compound.
Data Presentation: Kinase Inhibitory Activity
While extensive quantitative data for the parent compound this compound is not broadly published, the inhibitory activities of its derivatives highlight the scaffold's potential against a range of kinases. The following table summarizes the IC50 values for several key derivatives, demonstrating the scaffold's utility in targeting specific kinase families.
| Compound/Derivative | Target Kinase | IC50 (µM) | Assay Type |
| Derivative 12b | EGFRWT | 0.098 | Kinase Activity Assay |
| Derivative 12b | EGFRT790M | 0.236 | Kinase Activity Assay |
| Derivative 15 | EGFR | 0.135 | Kinase Activity Assay |
| Derivative 16 | EGFR | 0.034 | Kinase Activity Assay |
| Derivative 4 | EGFR | 0.054 | Kinase Activity Assay |
| Pyrazolopyrimidine 15 | CDK2/cyclin A2 | 0.061 | Luminescence Kinase Assay |
| Pyrazolopyrimidine 14 | CDK2/cyclin A2 | 0.057 | Luminescence Kinase Assay |
| Pyrazolopyrimidine 13 | CDK2/cyclin A2 | 0.081 | Luminescence Kinase Assay |
| Pyrazolo-pyrimidine 38 | BRK | 0.153 | ADP-Glo Assay |
Table compiled from data in multiple sources.[1][2][4][5][6]
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Luminescence Protocol
This protocol describes a luminescence-based kinase assay to measure the in vitro inhibitory activity of this compound against a target kinase. The principle of the ADP-Glo™ assay is to quantify the amount of ADP produced during the kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a high signal indicates kinase inhibition.[7][8]
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[7]
Materials:
-
This compound
-
Target Kinase (e.g., EGFR, CDK2)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) for EGFR)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Add 1 µL of each diluted compound concentration to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibition control (100% activity) and wells without kinase as a background control (0% activity).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase buffer, target kinase, and its specific substrate.
-
Add 2 µL of the master mix to each well containing the compound.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the reaction by adding 2 µL of the ATP solution to each well.[7]
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (100% activity).
-
% Inhibition = 100 * (1 - (Signal_compound / Signal_DMSO))
-
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Cell Proliferation (MTS Assay)
This protocol assesses the effect of this compound on the proliferation of cancer cell lines known to be dependent on specific kinase signaling pathways (e.g., A549 lung cancer cells for EGFR).
Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in culture media. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.
Materials:
-
This compound
-
Human cancer cell line (e.g., A549, HCT-116)
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear tissue culture plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]
Data Analysis:
-
Subtract the absorbance of the media-only blank from all measurements.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = 100 * (Absorbance_compound / Absorbance_vehicle)
-
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Experimental Workflow
Caption: Workflow for a biochemical kinase inhibition assay.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a Versatile Fragment for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, the core component of ATP.[1][2] This structural mimicry allows derivatives of this scaffold to function as competitive inhibitors for a wide range of ATP-dependent enzymes, particularly protein kinases.[1] The starting fragment, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, serves as a highly versatile building block for the synthesis of extensive compound libraries. The two chlorine atoms at the C4 and C6 positions offer reactive sites for sequential and regioselective nucleophilic substitution, enabling the exploration of chemical space around the core scaffold to achieve potency and selectivity against various drug targets. This document provides detailed application notes and experimental protocols for utilizing this fragment in drug discovery campaigns, with a focus on kinase inhibitor development.
Chemical Properties and Synthesis
CAS Number: 42754-96-1[3] Molecular Formula: C₅H₂Cl₂N₄[3] Molecular Weight: 189.01 g/mol [3] Appearance: Off-white to yellow or brown powder/crystals
Protocol 1: Synthesis of this compound
This protocol outlines a common two-step synthesis from 5-amino-1H-pyrazole-4-carboxamide.[4]
Step 1: Cyclization to 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
-
Combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) in a round-bottom flask.[4]
-
Heat the mixture to 190°C for 2 hours. The mixture will gradually become turbid.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and add a 10% potassium hydroxide (KOH) solution.[4]
-
Carefully acidify the solution with dilute hydrochloric acid (HCl) to a pH of 4-5.[4]
-
Collect the resulting white solid precipitate by filtration, wash with ice-water, and dry to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[4]
Step 2: Chlorination to this compound
-
Suspend the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent) in phosphorus oxychloride (POCl₃) (10-15 equivalents).
-
Reflux the mixture at 110°C for 4 hours.[4]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the filter cake with ice-water until the filtrate is neutral.
-
Dry the product under vacuum to obtain this compound. The overall yield for the two steps is approximately 49.5%.[4]
Application in Fragment-Based Drug Discovery (FBDD)
This compound is an ideal starting fragment for FBDD. Its low molecular weight and two reactive handles allow for efficient fragment growth and linking strategies to develop high-affinity ligands.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Target Focus: Protein Kinases
The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a variety of protein kinases implicated in cancer and other diseases. These include Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinases (CDKs), and Src family kinases.[1][5][6][7]
Signaling Pathway: EGFR Inhibition
The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[4] Pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors, blocking the kinase domain of EGFR and preventing its autophosphorylation, thereby inhibiting downstream signaling.[5]
Caption: Inhibition of the EGFR signaling cascade by a pyrazolopyrimidine derivative.
Data Presentation: Biological Activity
Derivatives of this compound have shown potent inhibitory activity against a range of kinases.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line (for cellular assays) | GI₅₀ or Cellular IC₅₀ (µM) | Reference |
| 12b | EGFR (Wild Type) | 16 | A549 | 8.21 | [5] |
| 12b | EGFR (T790M Mutant) | 236 | HCT-116 | 19.56 | [5] |
| 38 | BRK/PTK6 | 153 | - | - | [8] |
| 51 | BRK/PTK6 | Low Nanomolar | MDA-MB-231 | >10 (non-cytotoxic) | [6][8] |
| 14 | CDK2/cyclin A2 | 57 | HCT-116 | 0.006 | [2] |
| 15 | CDK2/cyclin A2 | 119 | MCF-7 | 0.045 | [2] |
| 24j | PLK4 | 0.2 | MCF-7 | 0.36 | [1] |
| 11 | BTK | 7.95 | - | - | [9] |
| 12 | BTK | 4.2 | - | Low micromolar | [9] |
| Lead Cmpd | CK1 | 78 | - | - | [10] |
Note: Compound structures are detailed in the cited literature. This table is a representative summary.
Experimental Protocols
Protocol 2: General Procedure for Derivatization at C4/C6 Positions
The differential reactivity of the C4 and C6 chloro-substituents allows for sequential modification. The C6 position is generally more reactive to nucleophilic aromatic substitution.
-
Monosubstitution (C6 Position):
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add the desired amine or thiol nucleophile (1.1 equivalents).
-
Add a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction at room temperature or heat to reflux until TLC indicates the consumption of the starting material.
-
Cool the reaction, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.
-
-
Disubstitution (C4 Position):
-
Take the C6-substituted product from the previous step (1 equivalent) and dissolve it in a suitable solvent (e.g., n-butanol or DMF).
-
Add the second desired amine nucleophile (1.5-2 equivalents).
-
Heat the reaction mixture at a higher temperature (e.g., 100-140°C) for several hours to overnight.
-
Monitor the reaction by TLC.
-
Work up the reaction by pouring it into water and extracting with an organic solvent. Purify the final product by column chromatography or recrystallization.
-
Protocol 3: In Vitro Kinase Inhibition Assay (Generalized)
This protocol describes a general method to determine the IC₅₀ of a compound against a target kinase using an ADP-Glo™-like luminescent assay, which measures ADP production.[3][11][12]
-
Reagent Preparation:
-
Kinase Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT.[11]
-
Test Compound: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in kinase buffer.
-
Enzyme & Substrate: Dilute the recombinant kinase and its specific peptide substrate in kinase buffer to the desired working concentrations (determined via enzyme titration).
-
-
Kinase Reaction:
-
In a 96-well or 384-well white plate, add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.[3]
-
Add 10 µL of the enzyme/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of ATP solution (at the Kₘ concentration for the specific kinase). The final reaction volume is 25 µL.[11]
-
Incubate the plate at room temperature for 60 minutes.[3]
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[11]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 4: Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13][14]
-
Cell Seeding:
-
Harvest and count cells (e.g., A549, HCT-116).
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium and add 100 µL of medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Subtract background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6][16]
-
Cell Preparation:
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with the test compound for the desired time (e.g., 24-48 hours).
-
Harvest cells by trypsinization, collecting both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[16]
-
-
Fixation:
-
Staining:
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting fluorescence in the appropriate channel (e.g., FL-2).
-
Use software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16]
-
Protocol 6: Apoptosis Analysis by Annexin V Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V binding to externalized phosphatidylserine and PI uptake.[4][19]
-
Cell Preparation:
-
Staining:
-
Data Acquisition and Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze immediately by flow cytometry.
-
Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and quadrants.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
-
Protocol 7: Western Blot for Phospho-EGFR
This protocol verifies the mechanism of action by detecting the phosphorylation status of a target kinase like EGFR in treated cells.[7][20]
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells (e.g., A431) with the test compound for a set time (e.g., 2 hours), followed by stimulation with 100 ng/mL EGF for 15 minutes where appropriate.[7]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[20]
-
Incubate the membrane with the primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) diluted in 5% BSA/TBST overnight at 4°C.[7][21]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
-
Detection and Re-probing:
References
- 1. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. merckmillipore.com [merckmillipore.com]
Application Notes and Protocol for the Dissolution of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key building block for the synthesis of various derivatives, many of which exhibit potent biological activities, including the inhibition of protein kinases.[1][2][3] Proper preparation of this compound in a suitable solvent is a critical first step for a wide range of in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving a wide array of organic compounds, including pyrazolo[3,4-d]pyrimidine derivatives, for use in biological assays.[1][3] This document provides a detailed protocol for the dissolution of this compound in DMSO, along with important safety considerations and recommendations for solution handling and storage.
Compound Information
| Parameter | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₂Cl₂N₄ |
| Molecular Weight | 189.01 g/mol |
| Appearance | Off-white to yellow or brown powder/crystals |
| CAS Number | 42754-96-1 |
Safety Precautions
This compound is a chemical that requires careful handling. The following safety precautions should be strictly observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocol for Dissolving this compound in DMSO
This protocol provides a general procedure for preparing a stock solution of this compound in DMSO. The final concentration may need to be adjusted based on the specific requirements of the downstream application.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the Desired Stock Concentration: Based on experimental needs, decide on the target concentration of the stock solution (e.g., 10 mM, 20 mM, or 50 mM). For novel compounds, it is advisable to start with a lower concentration to ensure complete dissolution.
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed:
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a tared, sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of high-purity DMSO to the tube containing the compound.
-
Dissolution:
-
Cap the tube securely and vortex the mixture for 1-2 minutes.
-
Visually inspect the solution to ensure that all solid particles have dissolved.
-
If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication in a water bath can be applied. However, be cautious as heat may degrade the compound. Always re-equilibrate the solution to room temperature before use.
-
-
Storage:
-
Once completely dissolved, the stock solution should be stored at -20°C or -80°C.
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Workflow Diagram
Caption: A flowchart illustrating the key steps for preparing a DMSO stock solution of this compound.
Signaling Pathway Context
This compound is a precursor for compounds that often target protein kinase signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[4] For instance, derivatives of this scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[4][5]
Caption: A diagram showing the mechanism of action for a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.
Conclusion
The protocol outlined in this document provides a standardized method for the dissolution of this compound in DMSO, a critical step for its use in various research and drug development applications. Adherence to these guidelines, including all safety precautions, will help ensure the preparation of high-quality, reliable solutions for experimental use. Researchers should always perform small-scale solubility tests to determine the optimal concentration for their specific needs.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clausiuspress.com [clausiuspress.com]
- 5. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Applications of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure is a bioisostere of purine, enabling it to function as a privileged scaffold for the development of various therapeutic agents, particularly kinase inhibitors. The two chlorine atoms at the 4 and 6 positions are highly reactive towards nucleophilic substitution, allowing for the facile synthesis of a diverse library of derivatives. This document provides an overview of the primary in vitro applications of this compound-based compounds, with a focus on their role in cancer research. Detailed protocols for key experimental procedures are also provided.
Application 1: Scaffold for Kinase Inhibitor Synthesis
The primary application of this compound is as a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine ring of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases.
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Derivatives have been synthesized that show potent inhibitory activity against both wild-type and mutant forms of EGFR, which are implicated in the progression of non-small cell lung cancer and other solid tumors.
-
Breast Tumor Kinase (BRK/PTK6): This non-receptor tyrosine kinase is overexpressed in a high percentage of breast cancers. Pyrazolo[3,4-d]pyrimidine-based inhibitors of BRK have been developed and show promise in preclinical studies.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to create potent CDK2 inhibitors.
-
Src Family Kinases: Members of this family of non-receptor tyrosine kinases are involved in a variety of cellular processes, including proliferation, differentiation, and survival. A pyrazolo[3,4-d]pyrimidine derivative, SI306, has been identified as a potent c-Src inhibitor.[1]
Application 2: Anti-proliferative Activity in Cancer Cell Lines
Derivatives of this compound have demonstrated significant anti-proliferative activity against a wide range of human cancer cell lines in vitro. This activity is often a direct consequence of the inhibition of key kinases involved in cancer cell growth and survival.
Quantitative Data: In Vitro Anti-proliferative and Kinase Inhibitory Activities
The following tables summarize the reported in vitro activities of various this compound derivatives.
Table 1: Anti-proliferative Activity (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1a | A549 (Lung) | 2.24 | [2] |
| MCF-7 (Breast) | 42.3 | [2] | |
| HepG2 (Liver) | - | [3] | |
| PC-3 (Prostate) | - | [3] | |
| Derivative 1d | MCF-7 (Breast) | 1.74 | [2] |
| Compound 12b | A549 (Lung) | 8.21 | [4] |
| HCT-116 (Colon) | 19.56 | [4] | |
| Compound 14 | MCF-7 (Breast) | 0.045 | [5] |
| HCT-116 (Colon) | 0.006 | [5] | |
| HepG2 (Liver) | 0.048 | [5] | |
| Compound 15 | MCF-7 (Breast) | - | [5] |
| HCT-116 (Colon) | 0.007 | [5] | |
| HepG2 (Liver) | 0.048 | [5] | |
| SI306 | Glioblastoma Cell Lines | Low µM range | [3] |
| Compound 10e | MCF-7 (Breast) | 11 | [6] |
| Compound 7 | MCF-7 (Breast) | 14 | [6] |
Table 2: Kinase Inhibitory Activity (IC50 Values)
| Compound/Derivative | Kinase Target | IC50 (µM) | Reference |
| Compound 12b | EGFR (Wild-Type) | 0.016 | [4] |
| EGFR (T790M Mutant) | 0.236 | [4] | |
| Compound 14 | CDK2/cyclin A2 | 0.057 | [5] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | [5] |
| Compound 15 | CDK2/cyclin A2 | 0.119 | [5] |
| SI306 | c-Src | 0.13 (Ki) | [1] |
Experimental Protocols
Protocol 1: Synthesis of a 4-Anilino-6-substituted-1H-pyrazolo[3,4-d]pyrimidine Derivative
This protocol describes a general method for the sequential nucleophilic substitution of the chlorine atoms on the this compound core.
Caption: Workflow for the synthesis of a disubstituted pyrazolo[3,4-d]pyrimidine.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Second nucleophile (e.g., another substituted aniline, aliphatic amine)
-
Absolute Ethanol
-
Standard reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add aniline (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 6 hours. Monitor the reaction progress by TLC.
-
Upon completion of the first substitution, allow the reaction to cool slightly.
-
Add the second nucleophile (1 equivalent) to the reaction mixture.
-
Resume reflux and continue heating until the second substitution is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a generalized method for determining the IC50 of a test compound against a specific kinase.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., EGFR, BRK, CDK2)
-
Specific peptide substrate for the kinase
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In the wells of a white plate, add the diluted test compound or vehicle (DMSO) for control wells.
-
Add a solution containing the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit (e.g., ADP-Glo™ Reagent).
-
Incubate as per the kit's instructions (e.g., 40 minutes at room temperature).
-
Add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate as per the kit's instructions (e.g., 30 minutes at room temperature).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value using appropriate software.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 4: Apoptosis and Cell Cycle Analysis
Derivatives of this compound can induce apoptosis and/or cell cycle arrest in cancer cells. These processes can be analyzed by flow cytometry.
Apoptosis Analysis (Annexin V Staining):
This method detects the externalization of phosphatidylserine, an early marker of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining):
This technique measures the DNA content of cells to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Generalized workflow for apoptosis or cell cycle analysis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) staining solution with RNase
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure (General):
-
Treat cells with the test compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
For Apoptosis: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's instructions.
-
For Cell Cycle: Fix the cells in cold 70% ethanol. Before analysis, wash the cells and resuspend them in a PI staining solution containing RNase.
-
Incubate the stained cells in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the data and quantify the percentage of apoptotic cells or the distribution of cells in the different phases of the cell cycle.
Signaling Pathway Inhibition
The inhibition of kinases by this compound derivatives disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.
Conclusion
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its primary in vitro application is in the development of kinase inhibitors for cancer therapy. The protocols and data presented here provide a foundation for researchers to explore the potential of this versatile scaffold in their own drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine as a Versatile Scaffold for Chemical Probe Development
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to the native purine ring system. This allows its derivatives to act as bioisosteres of adenine, effectively competing with ATP for the binding sites of various kinases.[1] The starting material, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, is a particularly valuable building block for the development of chemical probes and drug candidates. Its two chlorine atoms at the 4 and 6 positions are susceptible to sequential and selective nucleophilic aromatic substitution (SNAr) reactions, enabling the systematic creation of diverse compound libraries for structure-activity relationship (SAR) studies.[1] These probes are instrumental in targeting signaling pathways implicated in cancer, inflammation, and autoimmune disorders.[1]
Key Applications and Target Pathways Derivatives of this compound have been successfully developed as potent inhibitors for several key protein kinases involved in oncogenesis.
-
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Its aberrant activation is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine-based inhibitors have been designed to target both wild-type (EGFRWT) and drug-resistant mutant forms (EGFRT790M), making them valuable probes for overcoming clinical resistance.[2][3]
-
Breast Tumor Kinase (BRK/PTK6): BRK is a non-receptor tyrosine kinase overexpressed in a majority of breast carcinomas, where it drives migration, invasion, and metastasis.[4] Unlike many kinases targeted for anti-proliferative effects, BRK's role is more linked to metastasis, making BRK-specific inhibitors crucial tools for studying and potentially treating metastatic disease.[4]
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a well-established strategy for cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors, demonstrating cytotoxic activity against various cancer cell lines.[5]
Quantitative Data Summary
The versatility of the this compound scaffold allows for the generation of probes with potent and selective inhibitory activity against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives.
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 12b | EGFRWT | 0.016 | [3] |
| 12b | EGFRT790M | 0.236 | [3] |
| 51 | BRK/PTK6 | 0.00337 | [4] |
| 14 | CDK2/cyclin A2 | 0.057 | [5] |
| 13 | CDK2/cyclin A2 | 0.081 | [5] |
| 15 | CDK2/cyclin A2 | 0.119 |[5] |
Table 2: Anti-proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 12b | A549 | Lung Cancer | 8.21 | [3] |
| 12b | HCT-116 | Colon Cancer | 19.56 | [3] |
| VIIa | 57 Cell Lines | Various | 0.326 - 4.31 | [6] |
| 1a | A549 | Lung Cancer | 2.24 | [7] |
| 14 | HCT-116 | Colorectal Carcinoma | 0.006 | [5] |
| 15 | HCT-116 | Colorectal Carcinoma | 0.007 | [5] |
| 14 | MCF-7 | Breast Cancer | 0.045 | [5] |
| 14 | HepG-2 | Hepatocellular Carcinoma | 0.048 |[5] |
Experimental Protocols
Protocol 1: General Synthesis of 4,6-Disubstituted-1H-pyrazolo[3,4-d]pyrimidine Probes
This protocol outlines the general workflow for synthesizing a library of chemical probes from the this compound scaffold via sequential nucleophilic aromatic substitution.
Methodology:
-
First Substitution (C4 position):
-
Dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol.[3]
-
Add the first desired amine (1 equivalent).
-
Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by TLC.[3]
-
Upon completion, cool the reaction and evaporate the solvent under reduced pressure.
-
The resulting precipitate (the 4-amino-6-chloro intermediate) can be filtered, dried, and used in the next step, often without further purification.[3]
-
-
Second Substitution (C6 position):
-
Purification and Analysis:
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Confirm the structure of the final compound using ¹H NMR, Mass Spectrometry, and other relevant analytical techniques.[2][6]
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is a general guideline for determining the IC₅₀ value of a synthesized probe against a target kinase.
Materials:
-
Synthesized inhibitor probe (dissolved in DMSO).
-
Recombinant human kinase (e.g., EGFR, BRK).
-
Kinase substrate (e.g., a generic peptide substrate).
-
ATP.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
384-well assay plates.
Methodology:
-
Prepare serial dilutions of the inhibitor probe in DMSO, then further dilute in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP (at or near its Kₘ value).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically measures either the amount of ADP produced or the amount of ATP consumed.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 3: Cell Viability (MTT) Assay
This protocol measures the anti-proliferative activity of the chemical probes on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116).
-
Complete cell culture medium.
-
Synthesized inhibitor probe (dissolved in DMSO).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
96-well plates.
-
Plate reader.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized probe (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of the probe concentration.[7]
References
- 1. 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine [benchchem.com]
- 2. clausiuspress.com [clausiuspress.com]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives in a variety of cell-based assays. This pyrazolopyrimidine scaffold is a key structural motif in the development of kinase inhibitors for therapeutic areas such as oncology.[1][2][3] The protocols detailed below are foundational for assessing the biological activity of compounds derived from this core structure.
The 4,6-dichloro substitution pattern makes this scaffold a versatile starting point for chemical synthesis, allowing for the introduction of various functional groups at these positions to modulate potency and selectivity against different kinase targets.[1] Derivatives have been investigated as inhibitors of several key signaling kinases, including Breast Tumor Kinase (BRK/PTK6), Cyclin-Dependent Kinases (CDKs), Src family kinases, and the Epidermal Growth Factor Receptor (EGFR).[4][5][6][7][8]
Key Applications and Mechanisms of Action
Derivatives of this compound have demonstrated significant potential in targeting signaling pathways that are frequently dysregulated in cancer. As a bioisostere of adenine, the pyrazolo[3,4-d]pyrimidine core can competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.[1][3][5]
Oncogenic Kinase Inhibition:
-
BRK/PTK6: Inhibition of BRK, a non-receptor tyrosine kinase overexpressed in a high percentage of breast carcinomas, can suppress downstream signaling pathways like AKT, leading to reduced cell migration and invasion.[4]
-
CDK2: Targeting CDK2, a key regulator of the cell cycle, with pyrazolo[3,4-d]pyrimidine derivatives can induce cell cycle arrest, typically at the G1 phase, and promote apoptosis.[5]
-
Src Kinase: As potent Src inhibitors, these compounds can impede the proliferation of tumor cells, such as medulloblastoma, by inducing G2/M phase cell cycle arrest and apoptosis.[6][8]
-
EGFR: These derivatives have been developed as inhibitors of both wild-type and mutant forms of EGFR, a critical driver in many cancers. Inhibition of the EGFR signaling pathway can block cell proliferation and induce apoptosis.[2][7]
-
VEGFR-2: Certain derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis, thereby potentially blocking the formation of new blood vessels that supply tumors.[9]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various 1H-pyrazolo[3,4-d]pyrimidine derivatives in cell-based and biochemical assays.
Table 1: Anti-proliferative Activity of 1H-pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Assay Type | IC50 | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | MCF-7 (Breast Cancer) | Cytotoxicity | 45 nM | [5] |
| HCT-116 (Colorectal Carcinoma) | Cytotoxicity | 6 nM | [5] | |
| HepG-2 (Hepatocellular Carcinoma) | Cytotoxicity | 48 nM | [5] | |
| A549 (Lung Cancer) | Anti-proliferative | 8.21 µM | [7] | |
| HCT-116 (Colon Cancer) | Anti-proliferative | 19.56 µM | [7] | |
| Phenylpyrazolo[3,4-d]pyrimidine Analogs | HCT-116 (Colon Cancer) | Cytotoxicity | 8.15 - 9.87 µM | [3] |
Table 2: Kinase Inhibitory Activity of 1H-pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Class | Target Kinase | Assay Type | IC50 | Reference |
| Pyrazolo-pyrimidine Scaffold | BRK | ADP-Glo | 0.153 µM | [4] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | CDK2/cyclin A2 | Enzymatic Inhibition | 0.057 µM | [5] |
| 1H-pyrazolo[3,4-d]pyrimidine Derivative | EGFRWT | Kinase Inhibition | 0.016 µM | [7][10] |
| 1H-pyrazolo[3,4-d]pyrimidine Derivative | EGFRT790M | Kinase Inhibition | 0.236 µM | [7][10] |
Experimental Protocols
Below are detailed protocols for key cell-based assays to evaluate the efficacy of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT-116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as follows: % Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] * 100 The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the test compounds on cell cycle progression.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
Complete growth medium
-
6-well plates
-
Test compound (dissolved in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by the test compounds.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well plates
-
Test compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Kinase signaling pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: General workflow for cell-based assays with pyrazolopyrimidine derivatives.
References
- 1. 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine [benchchem.com]
- 2. clausiuspress.com [clausiuspress.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine.[1] This core is a key component in numerous compounds developed as inhibitors of various protein kinases, making it a valuable starting point for the design of novel therapeutic agents, particularly in oncology.[2][3][4][5][6][7] The derivatization of the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine core allows for the systematic exploration of the chemical space around the scaffold to establish robust Structure-Activity Relationships (SAR). This, in turn, guides the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
This application note provides detailed protocols for the derivatization of this compound at the C4 and C6 positions through nucleophilic aromatic substitution (SNAr) reactions. It also includes representative data to facilitate SAR studies for the development of potent kinase inhibitors.
General Workflow for Derivatization and SAR Studies
The overall process for derivatizing this compound and conducting subsequent SAR studies is outlined below. This workflow allows for the sequential and selective modification of the scaffold.
Caption: General workflow for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
The following protocols describe the general procedures for the nucleophilic aromatic substitution on this compound. The reactivity of the C4 position is generally higher than the C6 position, allowing for selective substitution by controlling the reaction conditions.
Protocol 1: Selective Monosubstitution at the C4-Position with Amines
This protocol details the reaction of this compound with an amine to yield a 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative.
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Ethanol (or other suitable solvent like n-butanol or DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.
-
Add the desired amine (1.1 equiv.) and DIPEA (1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature to 90 °C.[8] The reaction temperature and time will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 2: Disubstitution at C4 and C6-Positions with Amines
This protocol describes the synthesis of 4,6-diamino-1H-pyrazolo[3,4-d]pyrimidine derivatives, which can be achieved by reacting the 4-amino-6-chloro intermediate with a second amine at a higher temperature.
Materials:
-
4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative from Protocol 1
-
Second amine of interest (excess)
-
Triethylamine (or other suitable base)
-
Solvent (e.g., ethanol, isopropanol)
-
Standard laboratory glassware for reflux
-
TLC plates and silica gel
Procedure:
-
To a solution of the 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative (1.0 equiv.) in a suitable solvent like ethanol, add the second amine (excess) and triethylamine.
-
Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).[9]
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final 4,6-disubstituted product.
Data Presentation for SAR Studies
Systematic derivatization and subsequent biological evaluation are crucial for establishing SAR. The data should be organized to clearly show how modifications at different positions of the pyrazolo[3,4-d]pyrimidine core affect biological activity.
Table 1: SAR of C4-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR Inhibitors
| Compound | R Group at C4 | IC50 (µM) EGFRWT[9] | IC50 (µM) EGFRT790M[9] |
| 12b | 4-((3-acrylamidophenyl)amino) | 0.016 | 0.236 |
| 8 | 4-(phenylamino) | >10 | >10 |
| 10 | 4-((4-methoxyphenyl)amino) | 0.098 | 1.12 |
| 12a | 4-((3-aminophenyl)amino) | 0.045 | 0.654 |
Table 2: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives as CDK2 Inhibitors
| Compound | Substituents | IC50 (µM) CDK2/cyclin A2[1] |
| 13 | C4: -NH-Gly-Ph, C6: -SH | 0.081 |
| 14 | C4: -NH-Gly-Ph, C6: -S-glycosyl | 0.057 |
| 15 | C4: -NH-Gly-Ph, C6: -S-glycosyl | 0.119 |
Signaling Pathway Modulation
Derivatives of this compound have been shown to inhibit a variety of protein kinases involved in cell signaling pathways that are often dysregulated in cancer. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.
Conclusion
The this compound scaffold is a versatile starting material for the synthesis of a diverse library of compounds for SAR studies. The selective and sequential substitution at the C4 and C6 positions allows for fine-tuning of the pharmacological properties of the resulting derivatives. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel kinase inhibitors with improved therapeutic potential. Further exploration of substitutions at the N1 position can also be undertaken to expand the chemical diversity and identify key interactions within the target's active site.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of potent kinase inhibitors. Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor for a variety of kinases, making it a privileged structure in drug discovery, particularly in oncology. This document provides detailed application notes and protocols for the use of this compound and its derivatives in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors.
Application in Kinase Inhibitor Screening
The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in the development of inhibitors for several important kinase targets implicated in cancer and other diseases. High-throughput screening of compound libraries based on this scaffold allows for the rapid identification of potent and selective inhibitors.
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated in various cancers. Derivatives of this compound have shown inhibitory activity against both wild-type and mutant forms of EGFR.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a target for anticancer therapies. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of CDK2.
-
Breast Tumor Kinase (BRK/PTK6): A non-receptor tyrosine kinase overexpressed in a high percentage of breast tumors. Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as selective BRK/PTK6 inhibitors.
-
Casein Kinase 1 (CK1): Aberrant CK1 activity is linked to cancer and central nervous system disorders. Virtual screening has led to the discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors.
Data Presentation: Inhibitory Activities
The following tables summarize the in vitro biological activities of various this compound derivatives from high-throughput screening and subsequent optimization studies.
Table 1: Inhibitory Activity against Protein Kinases
| Compound ID/Series | Target Kinase | IC50 (µM) | Reference |
| 12b | EGFRWT | 0.016 | |
| 12b | EGFRT790M | 0.236 | |
| 14 | CDK2/cyclin A2 | 0.057 | |
| 13 | CDK2/cyclin A2 | 0.081 | |
| 15 | CDK2/cyclin A2 | 0.119 | |
| 51 | BRK/PTK6 | Low Nanomolar | |
| Lead Compound | CK1 | 0.078 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID/Series | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 12b | A549 | Lung Cancer | 8.21 | |
| 12b | HCT-116 | Colon Cancer | 19.56 | |
| 14 | MCF-7 | Breast Cancer | 0.045 | |
| 14 | HCT-116 | Colorectal Carcinoma | 0.006 | |
| 14 | HepG-2 | Hepatocellular Carcinoma | 0.048 | |
| 15 | MCF-7 | Breast Cancer | 0.046 | |
| 15 | HCT-116 | Colorectal Carcinoma | 0.007 | |
| 15 | HepG-2 | Hepatocellular Carcinoma | 0.048 |
Experimental Protocols
Below are detailed protocols for representative high-throughput screening assays for identifying inhibitors of protein kinases using a this compound-based compound library.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Objective: To identify inhibitors of a specific protein kinase (e.g., EGFR, CDK2) in a high-throughput format.
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A europium cryptate-labeled anti-phospho-specific antibody binds to the phosphorylated peptide, and streptavidin-XL665 binds to the biotin tag. When both are bound, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the europium donor and the XL665 acceptor. Kinase inhibition results in a decreased FRET signal.
Materials:
-
384-well low-volume white microplates
-
Recombinant human kinase (e.g., EGFR, CDK2/cyclin A)
-
Biotinylated peptide substrate
-
ATP
-
HTRF Kinase Buffer
-
Anti-phospho-specific antibody labeled with Europium cryptate
-
Streptavidin-XL665
-
This compound-based compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
DMSO (for negative control)
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
Dispense 50 nL of compounds from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate using an acoustic dispenser. This results in a final assay concentration of 10 µM in a 5 µL total volume.
-
Dispense 50 nL of DMSO for negative controls (maximum signal).
-
Dispense 50 nL of a known inhibitor for positive controls (minimum signal).
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in HTRF Kinase Buffer containing the recombinant kinase.
-
Prepare a 2X substrate/ATP solution in HTRF Kinase Buffer containing the biotinylated peptide substrate and ATP. The final concentrations should be at the Km for ATP and the substrate.
-
Dispense 2.5 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Dispense 2.5 µL of the 2X substrate/ATP solution to all wells to start the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection mix by diluting the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer.
-
Add 5 µL of the detection mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Calculate the percentage inhibition for each compound.
-
Protocol 2: Cell-Based Anti-Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To evaluate the effect of this compound derivatives on the proliferation of cancer cell lines (e.g., A549, HCT-116).
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium
-
384-well clear-bottom white microplates
-
This compound-based compound library
-
Positive control (e.g., Doxorubicin)
-
DMSO (vehicle control)
-
CellTiter-Glo® Reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells in complete culture medium to a final density of 1,000-5,000 cells per well (optimized for each cell line).
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Perform a serial dilution of the compound library to create a dose-response curve (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Add 10 µL of the diluted compounds to the respective wells.
-
Add vehicle control (DMSO) and positive control to appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the dose-response curves and calculate the IC50 values using a non-linear regression model.
-
Visualizations
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Application Notes & Protocols: Synthesis of Kinase Inhibitors from 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the synthesis of various kinase inhibitors starting from the versatile scaffold, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites.[1][2] This has led to the development of numerous potent and selective inhibitors targeting a range of kinases implicated in cancer and other diseases. These notes cover synthetic strategies, experimental procedures, and biological evaluation of inhibitors for key targets such as EGFR, RET, PLK4, and various other kinases.
Overview of Synthetic Strategies
The this compound scaffold offers two reactive chlorine atoms that can be sequentially or simultaneously substituted through nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functionalities at the C4 and C6 positions, enabling the fine-tuning of inhibitor potency and selectivity. Common synthetic approaches involve the reaction of the dichloro-scaffold with amines, anilines, and other nucleophiles.
A general synthetic workflow for the derivatization of this compound is depicted below.
Caption: General synthetic scheme for derivatization.
Synthesis of Specific Kinase Inhibitors
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][3]
Experimental Protocol: Synthesis of a C4-Anilino-Pyrazolo[3,4-d]pyrimidine EGFR Inhibitor
This protocol is a representative example of the synthesis of an EGFR inhibitor based on the pyrazolo[3,4-d]pyrimidine core.
-
Step 1: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Ethyl (ethoxymethylene)cyanoacetate is cyclized with phenylhydrazine in ethanol at 80°C for 4 hours to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[4]
-
The resulting pyrazole is then cyclized with formamide at 190°C for 8 hours to afford the pyrazolo[3,4-d]pyrimidinone.[4]
-
Chlorination of the pyrimidinone with phosphorus oxychloride (POCl3) at 106°C for 6 hours yields 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[4]
-
-
Step 2: Nucleophilic substitution with an aniline derivative.
-
To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent such as ethanol, add the desired aniline derivative (1.1 equivalents) and a base like diisopropylethylamine (DIPEA).
-
The reaction mixture is heated to reflux (e.g., 90°C) and monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography on silica gel.
-
Quantitative Data: EGFR Inhibition
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 12b | EGFRWT | 0.016 | - | [3] |
| 12b | EGFRT790M | 0.236 | - | [3] |
| 15 | EGFR | 0.135 | - | [6] |
| 16 | EGFR | 0.034 | - | [6] |
RET Tyrosine Kinase Inhibitors
Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated as potent inhibitors of the RET tyrosine kinase, a driver of certain types of thyroid and lung cancers.[7]
Experimental Protocol: Synthesis of a RET Kinase Inhibitor
The synthesis of RET inhibitors often involves a Suzuki coupling reaction to introduce aryl or heteroaryl groups at the C4 or C6 position.
-
Step 1: Iodination of the pyrazolo[3,4-d]pyrimidine core.
-
1H-pyrazolo[3,4-d]pyrimidin-4-amine is reacted with N-iodosuccinimide (NIS) in DMF at 60°C to obtain 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[5]
-
-
Step 2: Suzuki cross-coupling.
-
The iodinated intermediate (1 equivalent) is reacted with a suitable boronic acid or boronic ester derivative (1.2 equivalents) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).[5]
-
The reaction is typically carried out in a mixture of solvents like DMF and water at elevated temperatures (e.g., 90°C).[5]
-
Workup involves extraction and purification by column chromatography.
-
Quantitative Data: RET Kinase Inhibition
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 23a | RET | - | BaF3/CCDC6-RET | [7] |
| 23c | RET | - | BaF3/CCDC6-RET | [7] |
Polo-Like Kinase 4 (PLK4) Inhibitors
Pyrazolo[3,4-d]pyrimidine derivatives have been developed as highly potent inhibitors of Polo-Like Kinase 4 (PLK4), a key regulator of centriole duplication, making it a target for cancer therapy.[8]
Experimental Protocol: Synthesis of a PLK4 Inhibitor
The synthesis of PLK4 inhibitors often involves sequential nucleophilic substitution at the C4 and C6 positions of the starting dichloro scaffold.
-
Step 1: Selective C4 substitution.
-
This compound is reacted with a primary amine at a controlled temperature to achieve selective substitution at the C4 position.
-
-
Step 2: C6 substitution.
-
The resulting 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a second amine, often requiring higher temperatures or the use of a catalyst, to yield the final C4,C6-disubstituted product.
-
Quantitative Data: PLK4 Inhibition
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 24j | PLK4 | 0.2 | MCF-7 | [8] |
Signaling Pathways
The synthesized inhibitors target various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell growth and survival.
Caption: EGFR signaling pathway and inhibition.
RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by fusion or mutation, drives tumorigenesis through pathways such as the MAPK and PI3K/AKT pathways.
Caption: RET signaling pathway and inhibition.
Conclusion
The this compound scaffold is a privileged starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic accessibility and the potential for chemical modification at the C4 and C6 positions allow for the development of potent and selective inhibitors for various oncogenic kinases. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development. Further exploration of this scaffold is likely to yield novel therapeutic agents for the treatment of cancer and other diseases.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a heterocyclic organic compound characterized by poor aqueous solubility. However, it is generally considered to be readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my in vitro assay. What is causing this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that medium. Even though the compound is soluble in the concentrated DMSO stock, the introduction of the aqueous buffer can cause it to crash out of solution.
Q3: What is the recommended first step for dissolving this compound for biological assays?
A3: The recommended initial step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. DMSO is the most common and recommended choice due to its strong solvating properties for a wide range of organic molecules. From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium.
Q4: What is a safe concentration of DMSO to use in my cell-based assays?
A4: It is crucial to keep the final concentration of DMSO in your assay as low as possible to avoid solvent-induced artifacts or toxicity. A final concentration of less than 0.5% (v/v) DMSO is generally considered safe for most cell lines. However, it is always best practice to run a vehicle control (medium with the same final DMSO concentration without your compound) to assess its effect on your specific experimental system.
Q5: Can I heat the solution to improve the solubility of this compound?
A5: Gentle warming can be an effective method to aid dissolution. A water bath set to 37°C for 5-10 minutes is a common practice. However, it is important to ensure the thermal stability of the compound before applying heat. Prolonged or excessive heating should be avoided to prevent degradation.
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Compound in the Initial Organic Solvent (e.g., DMSO)
| Possible Cause | Suggested Solution |
| Concentration is too high | The desired concentration may exceed the solubility limit of the compound in the chosen solvent. Try preparing a more dilute stock solution. |
| Insufficient mixing | Ensure the solution is mixed thoroughly. Use a vortex mixer for vigorous agitation. |
| Compound has formed aggregates | Brief sonication in a water bath can help to break up solid aggregates and facilitate dissolution. |
| Low ambient temperature | If working in a cold room or with chilled solvents, allow the compound and solvent to warm to room temperature before attempting to dissolve. |
Issue 2: Precipitation of the Compound upon Dilution into Aqueous Media
| Possible Cause | Suggested Solution |
| Exceeding aqueous solubility | The final concentration in the aqueous buffer is too high. Reduce the final concentration of the compound in your assay. |
| High final DMSO concentration | While DMSO aids initial dissolution, a high final concentration can sometimes contribute to precipitation upon dilution. Aim for a final DMSO concentration of <0.5%. |
| Buffer pH | The pH of your aqueous buffer can influence the solubility of ionizable compounds. If your experimental system allows, you can test a range of pH values to see if it improves solubility. |
| Rapid dilution | Adding the DMSO stock to the aqueous buffer too quickly can induce localized high concentrations and cause precipitation. Try adding the stock solution dropwise while gently vortexing the aqueous buffer. |
Data Presentation: Solubility of this compound
| Solvent | Qualitative Solubility | Typical Stock Concentration Range | Notes |
| DMSO | Readily Soluble | 10 mM - 50 mM | The most common solvent for preparing high-concentration stock solutions. |
| DMF | Soluble | 10 mM - 50 mM | An alternative to DMSO for initial stock solution preparation. |
| Ethanol | Sparingly Soluble to Soluble | 1 mM - 10 mM | May require warming or sonication to fully dissolve. |
| Methanol | Sparingly Soluble | 1 mM - 5 mM | Generally less effective than DMSO or DMF. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble / Insoluble | < 10 µM | Direct dissolution in aqueous media is not recommended. Dilution from an organic stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 189.01 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 1.89 mg of this compound into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, place the tube in a sonicating water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Preparing Working Solutions for in vitro Assays
-
Objective: To prepare a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.
-
Procedure:
-
Thaw the 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution. For example, to make a 1:1000 dilution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Immediately vortex the solution gently to ensure rapid and uniform mixing.
-
This will result in a final concentration of 10 µM this compound and 0.1% DMSO.
-
Use this working solution immediately for your experiments.
-
Visualizations
Experimental Workflow for Compound Dissolution
Caption: A workflow for dissolving and diluting this compound.
Relevant Signaling Pathways
Pyrazolo[3,4-d]pyrimidine derivatives are frequently investigated as kinase inhibitors. The diagram below illustrates a simplified representation of key signaling pathways, such as EGFR and CDK, that are often targeted by this class of compounds.
Technical Support Center: Optimizing Reaction Conditions for 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is a two-step synthesis. The first step involves the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea to form the intermediate, 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. The subsequent step is the chlorination of this intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.[1]
Q2: What are the typical yields for the synthesis of this compound?
A2: The overall yield for the two-step synthesis is approximately 49.5%, with the cyclization step yielding around 75% and the chlorination step yielding about 66%.[1] However, yields can vary based on the specific reaction conditions and purification methods employed.
Q3: What analytical techniques are used to confirm the structure of this compound?
A3: The structure of the final product is typically confirmed using ¹H NMR and Mass Spectrometry (MS).[1]
Q4: Are there any known side reactions to be aware of during the synthesis?
A4: Yes, particularly during the chlorination step. For instance, if dimethylaniline is used in conjunction with phosphorus oxychloride, a side reaction can introduce a methylanilino group, leading to the formation of 4-methylanilino-6-chloropyrazolo[3,4-d]pyrimidine as a byproduct.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization Step
Question: My yield for the formation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is significantly lower than the reported 75%. What are the potential causes and solutions?
Answer:
Several factors can contribute to a low yield in the cyclization step. Below is a table outlining potential causes and troubleshooting suggestions.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Ensure the reaction mixture of 5-amino-1H-pyrazole-4-carboxamide and urea is heated to the optimal temperature of 190°C and maintained for the recommended 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Suboptimal Reagent Ratio | The molar ratio of urea to 5-amino-1H-pyrazole-4-carboxamide is crucial. A significant excess of urea (approximately 10 equivalents) is typically used to drive the reaction to completion.[1] |
| Improper Work-up | After the reaction, the mixture should be treated with a 10% KOH solution, followed by careful acidification with dilute hydrochloric acid to a pH of 4-5 to ensure complete precipitation of the product.[1] |
| Loss During Filtration | Ensure the precipitated solid is thoroughly collected by filtration and washed with ice-water to minimize loss of the product, which has some solubility in water. |
Issue 2: Incomplete Chlorination or Low Purity of the Final Product
Question: The chlorination of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is not going to completion, or the final product is impure. How can I optimize this step?
Answer:
The chlorination step is critical for obtaining a high-purity final product. The following table details potential issues and their solutions.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Chlorinating Agent | Use a sufficient excess of phosphorus oxychloride (POCl₃). The reaction is typically refluxed at 110°C for 4 hours.[1] Some protocols also suggest the use of phosphorus pentachloride (PCl₅) in conjunction with POCl₃.[3] |
| Decomposition During Work-up | The reaction mixture is highly reactive with water. The work-up should be performed carefully by pouring the cooled reaction mixture onto ice water with vigorous stirring to precipitate the product.[1] |
| Formation of Byproducts | The addition of a tertiary amine base like N,N-diisopropylethylamine can sometimes improve the reaction, but be mindful of potential side reactions as mentioned in the FAQs.[4] |
| Inadequate Purification | The crude product should be filtered, washed thoroughly with ice-water, and then dried to obtain a solid.[1] If impurities persist, recrystallization from a suitable solvent may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2)
-
Combine 5-amino-1H-pyrazole-4-carboxamide (1) (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol).
-
Heat the mixture at 190°C for 2 hours. The solution will gradually become turbid.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add a 10% KOH solution (10 g of KOH in 90 mL of water).
-
Carefully acidify the solution with dilute hydrochloric acid to a pH of 4-5.
-
Sonciate the mixture and collect the resulting white solid by suction filtration.
-
The yield of the white solid product is approximately 4.5 g (75%).[1]
Protocol 2: Synthesis of this compound (3)
-
Reflux 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2) in an excess of phosphorus oxychloride (POCl₃) at 110°C for 4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the mixture onto ice water with stirring to precipitate the product.
-
Filter the resulting solid.
-
Wash the filter cake with ice-water.
-
Dry the product to obtain a yellow solid. The yield is approximately 66%.[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclization | 5-amino-1H-pyrazole-4-carboxamide | Urea | 190 | 2 | 75 | [1] |
| Chlorination | 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol | POCl₃ | 110 (reflux) | 4 | 66 | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. clausiuspress.com [clausiuspress.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine stability in aqueous solution
Audience: Researchers, scientists, and drug development professionals.
This guide provides technical support for researchers encountering challenges with the stability of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concern for this compound in aqueous media is its susceptibility to hydrolysis. The two chlorine atoms attached to the pyrimidine ring are electron-withdrawing, making the carbon atoms at positions 4 and 6 susceptible to nucleophilic attack by water or hydroxide ions. This can lead to the replacement of one or both chlorine atoms with hydroxyl groups, forming hydroxylated derivatives. The rate of this hydrolysis is often pH-dependent.
Q2: How does pH affect the stability of this compound?
A2: Generally, the hydrolysis of chlorinated pyrimidines can be accelerated under both acidic and basic conditions. Under basic conditions, direct nucleophilic substitution by hydroxide ions is a common degradation pathway. Under acidic conditions, protonation of the pyrimidine ring can further activate it towards nucleophilic attack by water. It is crucial to determine the stability of the compound across a range of pH values relevant to your experimental conditions.
Q3: What is the expected aqueous solubility of this compound?
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: To minimize degradation, aqueous solutions should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be kept at low temperatures (e.g., 2-8°C) and protected from light. For longer-term storage, it is advisable to store the compound as a solid at -20°C or below.[3] It is also recommended to prepare concentrated stock solutions in an anhydrous organic solvent like DMSO and store them at -80°C.[3][4]
Q5: Can I expect this compound to be stable in cell culture media?
A5: Cell culture media are complex aqueous solutions containing salts, amino acids, and other components, typically buffered around pH 7.4. The compound may undergo hydrolysis in cell culture media over time. The rate of degradation will depend on the incubation temperature (e.g., 37°C) and the specific components of the medium. It is recommended to perform a stability test of the compound in the specific cell culture medium to be used in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of compound peak in HPLC analysis of an aqueous solution. | Chemical Degradation/Hydrolysis: The compound is likely unstable under the experimental conditions (pH, temperature). | 1. Confirm Degradation: Analyze the sample for the appearance of new, more polar peaks, which could be hydroxylated derivatives. Use LC-MS to identify the mass of these potential degradation products. 2. Optimize pH: Determine the pH at which the compound exhibits maximum stability and buffer your aqueous solution accordingly. 3. Reduce Temperature: If the experimental design allows, perform the experiment at a lower temperature to slow down the degradation rate. 4. Minimize Time in Aqueous Solution: Prepare fresh solutions immediately before use and minimize the duration of the experiment. |
| Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. | Poor Aqueous Solubility: The concentration of the compound in the final aqueous solution exceeds its solubility limit. | 1. Lower the Final Concentration: Reduce the final concentration of the compound in the aqueous solution. 2. Increase Co-solvent Percentage: If permissible for the experiment, slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. Be mindful of the solvent tolerance of your assay. 3. Use Solubility Enhancers: Consider the use of cyclodextrins or other formulating agents to improve aqueous solubility.[1] 4. Perform a Kinetic Solubility Assay: This will help you determine the practical solubility limit under your specific conditions.[5][6] |
| Inconsistent results in biological assays. | Compound Degradation or Precipitation: The effective concentration of the active compound may be decreasing over the course of the experiment due to instability or precipitation. | 1. Verify Solution Stability: Perform an HPLC analysis of the compound in the assay buffer at the beginning and end of the experiment to check for degradation. 2. Check for Precipitation: Visually inspect the assay plates/tubes for any signs of precipitation. Centrifuge a sample of the assay solution to see if a pellet forms. 3. Include Time-Course Controls: Assay the activity at different time points to see if the biological effect diminishes over time, which could indicate compound instability. |
| Appearance of unexpected peaks in HPLC chromatogram. | Hydrolysis or Photodegradation: The compound may be degrading into one or more new chemical entities. | 1. Characterize New Peaks: Use a photodiode array (PDA) detector to check for peak purity and LC-MS to determine the mass of the impurities.[7] 2. Protect from Light: If photodegradation is suspected, conduct experiments in light-protected containers (e.g., amber vials).[8] 3. Evaluate Buffer Components: Some buffer components can catalyze degradation. Test the stability in simpler buffer systems if possible. |
Experimental Protocols
Protocol: Assessing pH-Dependent Stability in Aqueous Solution using HPLC
This protocol provides a general method to evaluate the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
HPLC grade water, acetonitrile, and methanol
-
A range of buffers (e.g., phosphate, citrate, borate) to cover the desired pH range (e.g., pH 3, 5, 7.4, 9)
-
HPLC system with UV or DAD detector, and a suitable C18 column
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Buffer Solutions: Prepare the desired aqueous buffer solutions and adjust the pH accurately.
-
Working Solutions: For each pH condition, dilute the DMSO stock solution into the buffer to a final concentration of 50 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on stability.
3. Stability Study Procedure:
-
Time Zero (T=0) Sample: Immediately after preparing each working solution, take an aliquot and inject it into the HPLC system. This will serve as the reference point.
-
Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze it by HPLC.
-
HPLC Analysis: Use a suitable HPLC method (e.g., a gradient method with a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid) to separate the parent compound from potential degradation products. Monitor the chromatogram at a wavelength where the parent compound has maximum absorbance.
4. Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining by comparing its peak area to the peak area at T=0.
-
Plot the percentage of the remaining compound versus time for each pH condition.
-
From this data, you can determine the degradation rate constant (k) and the half-life (t½) of the compound at each pH.
Quantitative Data Summary
The following table is an example of how to present the data from a pH-dependent stability study. Actual data for this compound is not currently available in the literature.
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) | % Remaining at 24h |
| 3.0 | 37 | Data to be determined | Data to be determined | Data to be determined |
| 5.0 | 37 | Data to be determined | Data to be determined | Data to be determined |
| 7.4 | 37 | Data to be determined | Data to be determined | Data to be determined |
| 9.0 | 37 | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Experimental Workflow
Caption: Workflow for pH-dependent aqueous stability testing.
Postulated Degradation Pathway
Caption: Postulated hydrolytic degradation pathway.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, particularly focusing on improving reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low yield in the initial cyclization step to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
-
Question: My yield of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol from 5-amino-1H-pyrazole-4-carboxamide and urea is significantly lower than expected. What are the possible reasons and how can I improve it?
-
Answer: Low yields in this cyclization step can often be attributed to incomplete reaction or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Reaction Temperature and Time: Ensure the reaction is heated to the optimal temperature, typically around 190°C, for a sufficient duration, usually about 2 hours, to drive the reaction to completion.[1]
-
Reagent Ratio: An excess of urea is generally used to ensure the complete conversion of the starting aminopyrazole. A molar ratio of approximately 10:1 (urea to 5-amino-1H-pyrazole-4-carboxamide) has been reported to be effective.[1]
-
Mixing: Ensure thorough mixing of the solid reactants to promote intimate contact and facilitate the reaction.
-
Work-up Procedure: After the reaction, the mixture is typically treated with a potassium hydroxide solution followed by careful acidification with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.[1] Incomplete precipitation will result in lower isolated yields.
-
Issue 2: Poor yield and formation of side products during the chlorination of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol with phosphorus oxychloride (POCl₃).
-
Question: The chlorination of my diol intermediate is resulting in a low yield of the desired 4,6-dichloro product and the formation of impurities. How can I optimize this step?
-
Answer: The chlorination step is critical and can be prone to side reactions if not controlled properly. Consider the following factors:
-
Reaction Conditions: The reaction is typically performed by refluxing the diol in excess phosphorus oxychloride (POCl₃) at around 110°C for approximately 4 hours.[1] Inadequate temperature or reaction time may lead to incomplete conversion.
-
Use of a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (Hunig's base) or pyridine, can be beneficial.[2][3] The base neutralizes the HCl generated during the reaction, which can otherwise lead to side reactions and degradation of the product.
-
Quenching Procedure: The reaction mixture containing excess POCl₃ must be quenched carefully by pouring it into ice water.[4] This should be done slowly and with vigorous stirring to dissipate the heat generated from the exothermic reaction of POCl₃ with water. Improper quenching can lead to the formation of undesirable byproducts.
-
Product Isolation: After quenching, the product often precipitates as a solid. It is crucial to ensure complete precipitation and to wash the filter cake thoroughly with cold water to remove any remaining acids or salts.[1]
-
Issue 3: Difficulty in purifying the final this compound product.
-
Question: My final product is off-white or yellow and shows impurities by TLC/NMR. What are the recommended purification methods?
-
Answer: The purity of the final product is essential for subsequent applications. Here are some purification strategies:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective method for purification. The choice of solvent will depend on the solubility of the product and impurities.
-
Washing: Thoroughly washing the crude solid product with ice-water after filtration is a simple and effective way to remove water-soluble impurities.[1]
-
Column Chromatography: For more challenging separations, flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., n-hexane/ethyl acetate) can be employed to isolate the pure product.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the two-step synthesis of this compound?
A1: A reported optimized total yield for the two-step process (cyclization and chlorination) is around 49.5%.[1] Individual step yields can vary, with the cyclization step reported at around 75% and the subsequent chlorination step at approximately 66%.[1]
Q2: Are there any alternative chlorinating agents to POCl₃?
A2: While POCl₃ is the most commonly used chlorinating agent for this transformation, other reagents like a mixture of POCl₃ and PCl₅ have been used for the chlorination of similar heterocyclic systems.[5] However, for this specific synthesis, POCl₃ is well-established.
Q3: What are the key safety precautions to take when working with phosphorus oxychloride (POCl₃)?
A3: POCl₃ is a corrosive and toxic chemical that reacts violently with water. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of reactions containing POCl₃ should be performed with extreme care, preferably by slowly adding the reaction mixture to a large excess of ice.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the cyclization and chlorination reactions.[1][4] By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can observe the consumption of the starting material and the formation of the product.
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
-
Combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) in a round-bottom flask.[1]
-
Heat the mixture to 190°C and maintain this temperature for 2 hours with stirring.[1]
-
Allow the reaction mixture to cool down.
-
Add a 10% potassium hydroxide solution to the reaction mixture.[1]
-
Carefully acidify the mixture with dilute hydrochloric acid to a pH of 4-5.[1]
-
The product will precipitate as a white solid.
-
Collect the solid by suction filtration and wash it with cold water.
-
Dry the solid to obtain 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, add 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃).[1]
-
Heat the mixture to reflux at 110°C and maintain for 4 hours.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
A yellow solid product will precipitate.
-
Collect the solid by filtration and wash it thoroughly with ice-water.[1]
-
Dry the solid to yield this compound.
Data Presentation
Table 1: Summary of Reported Yields for the Synthesis of this compound
| Step | Starting Material | Product | Reported Yield | Reference |
| 1. Cyclization | 5-amino-1H-pyrazole-4-carboxamide | 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol | 75% | [1] |
| 2. Chlorination | 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol | This compound | 66% | [1] |
| Overall | 5-amino-1H-pyrazole-4-carboxamide | This compound | 49.5% | [1] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. clausiuspress.com [clausiuspress.com]
- 2. mdpi.com [mdpi.com]
- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine off-target effects in cells
This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of compounds based on the 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine scaffold. Given that this compound is often a starting material for the synthesis of kinase inhibitors, this guide addresses the broader class of 1H-pyrazolo[3,4-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: I am using a compound based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold and observing unexpected cellular phenotypes. What could be the cause?
A1: Unexpected cellular phenotypes when using derivatives of 1H-pyrazolo[3,4-d]pyrimidine can often be attributed to off-target effects. This scaffold is a common pharmacophore for kinase inhibitors, and while it can be highly selective for its intended target, cross-reactivity with other kinases or cellular proteins can occur. For example, some derivatives have been shown to interact with multiple tyrosine kinases. It is crucial to determine the selectivity of your specific compound to ensure the observed biological activity is due to the inhibition of the intended target.
Q2: What are some known off-target kinases for 1H-pyrazolo[3,4-d]pyrimidine derivatives?
A2: The off-target profile is highly dependent on the specific substitutions on the 1H-pyrazolo[3,4-d]pyrimidine core. However, broad-spectrum kinase screening of some derivatives has provided insights into potential off-targets. For instance, some phenylpyrazolo[3,4-d]pyrimidine-based analogs have shown inhibitory activity against EGFR, VEGFR2, and Topoisomerase-II.[1] A KINOMEscan® panel of one derivative designed as a BRK inhibitor showed that at a concentration of 30 nM, only 1.2% of the 468 kinases tested were significantly inhibited, indicating high selectivity can be achieved.[2] However, it is essential to experimentally verify the selectivity of your specific compound.
Q3: My 1H-pyrazolo[3,4-d]pyrimidine-based inhibitor shows the expected biochemical activity (e.g., kinase inhibition), but I don't see the expected effect on cell viability. Why might this be?
A3: A lack of correlation between biochemical inhibition and cell viability can be due to several factors. The targeted kinase may not be essential for cell survival in the specific cell line and conditions you are testing. For example, some potent BRK inhibitors with a 1H-pyrazolo[3,4-d]pyrimidine core did not significantly affect the viability of the MDA-MB-231 cell line at a concentration of 10 μM.[2] This suggests that the primary role of the kinase in these cells may be related to other processes like migration or invasion rather than proliferation.[2] Alternatively, cellular compensatory mechanisms or pathway redundancy might be masking the effect of inhibiting your target.
Q4: How can I determine if my 1H-pyrazolo[3,4-d]pyrimidine derivative has off-target effects in my cellular model?
A4: A systematic approach is recommended to identify off-target effects. This typically involves a combination of in vitro biochemical assays and cell-based assays. A broad kinase screen, such as a KINOMEscan® panel, can provide a comprehensive overview of potential kinase off-targets. In parallel, cell-based assays can help to understand the functional consequences of these off-target interactions. This can include cell viability assays, cell cycle analysis, and apoptosis assays. Comparing the effects of your compound with known selective inhibitors of the intended target or using genetic approaches like siRNA or CRISPR to validate the phenotype can also be very informative.
Troubleshooting Guides
Issue 1: Unexpected Increase in Phosphorylation of a Signaling Protein
-
Problem: Treatment with my 1H-pyrazolo[3,4-d]pyrimidine derivative, intended to be a kinase inhibitor, is causing an increase in the phosphorylation of a downstream signaling protein like AKT.
-
Possible Cause: This paradoxical effect can be a hallmark of off-target activity. The compound might be inhibiting a phosphatase that normally dephosphorylates the signaling protein, or it could be activating an upstream kinase in the pathway. For instance, a pyrazolo[3,4-d]pyrimidine derivative, tilfrinib (4f), was observed to increase AKT phosphorylation, suggesting non-selective activity against multiple cellular targets.[2]
-
Troubleshooting Steps:
-
Perform a Broad Kinase Screen: Use a kinase panel to identify unintended targets of your compound.
-
Phosphatase Activity Assay: Test if your compound inhibits relevant cellular phosphatases.
-
Validate with a Different Inhibitor: Use a structurally different, well-characterized inhibitor of your primary target to see if it reproduces the same effect.
-
Upstream Kinase Profiling: Analyze the phosphorylation status of kinases known to be upstream of the affected signaling protein.
-
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
-
Problem: My compound is a potent inhibitor of my target kinase in a biochemical assay (e.g., low nanomolar IC50), but I need micromolar concentrations to see an effect in cells.
-
Possible Causes:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
High ATP Concentration in Cells: The intracellular concentration of ATP (millimolar range) can outcompete ATP-competitive inhibitors, leading to a lower apparent potency in cells. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is often used for ATP-competitive inhibitors.[3]
-
Drug Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.
-
Compound Instability: The compound may be rapidly metabolized or degraded in the cellular environment.
-
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use a cellular thermal shift assay (CETSA) or mass spectrometry-based methods to measure intracellular compound concentration.
-
Evaluate ATP Competition: Determine the Ki value and the mechanism of inhibition (e.g., ATP-competitive) of your compound.
-
Test for P-glycoprotein Inhibition: Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit P-glycoprotein.[4] You can use cell lines with varying levels of efflux pump expression or co-treat with a known efflux pump inhibitor.
-
Measure Compound Stability: Incubate the compound in cell culture medium and with cell lysates to assess its stability over time using methods like HPLC or LC-MS.
-
Quantitative Data Summary
Table 1: Off-Target Kinase Inhibition Profile of a Phenylpyrazolo[3,4-d]pyrimidine Analog (Compound 5i)
| Target Kinase | IC50 (µM) |
| EGFRWT | 0.3 |
| VEGFR2 | 7.60 |
Data from a study on phenylpyrazolo[3,4-d]pyrimidine-based analogs showing dual inhibitory activity.[1]
Table 2: Cytotoxicity of a 1H-pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b) Against a Normal Cell Line
| Cell Line | Compound | IC50 (µM) |
| WI-38 | 12b | 39.15 |
| WI-38 | Erlotinib | 33.75 |
This table shows the cytotoxic effect of a pyrazolo[3,4-d]pyrimidine derivative on a non-cancerous cell line, providing an indication of its therapeutic index.[3]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Recombinant kinase enzyme.
-
Kinase substrate (peptide or protein).
-
ATP solution (prepare fresh).
-
Your 1H-pyrazolo[3,4-d]pyrimidine compound at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega or similar).
-
-
Assay Procedure:
-
Add 5 µL of your compound or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the remaining ATP or the generated ADP according to the manufacturer's protocol for your chosen detection reagent.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed your chosen cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of your 1H-pyrazolo[3,4-d]pyrimidine derivative in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing your compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Cytotoxicity of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine derivatives. The focus is on addressing and mitigating the cytotoxicity of these compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity associated with pyrazolo[3,4-d]pyrimidine derivatives?
A1: The cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives can stem from several mechanisms, primarily related to their function as kinase inhibitors. These mechanisms include:
-
Induction of Apoptosis: Many pyrazolo[3,4-d]pyrimidine derivatives function by inhibiting kinases involved in cell survival pathways. This inhibition can trigger programmed cell death, or apoptosis, in both cancer cells and normal cells. This is often observed through the up-regulation of pro-apoptotic factors like Bax and caspases (caspase-3/7 and caspase-9).[1][2]
-
Inhibition of Critical Signaling Pathways: These compounds often target essential signaling pathways such as those regulated by cyclin-dependent kinases (CDKs), Src family kinases, and the epidermal growth factor receptor (EGFR).[3][4][5][6] While crucial for inhibiting cancer cell proliferation, off-target inhibition in healthy cells can lead to toxicity.
-
Induction of Oxidative Stress: Some derivatives can increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[7][8]
-
DNA Damage: Certain cytotoxic agents can directly or indirectly cause damage to cellular DNA, leading to cell cycle arrest and cell death.[7]
-
Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in ATP production and the release of pro-apoptotic factors, contributing to cytotoxicity.[7]
Q2: How can I reduce the off-target cytotoxicity of my this compound derivative in normal cells?
A2: Reducing off-target cytotoxicity is a key challenge. Here are several strategies:
-
Structural Modification (SAR): The structure-activity relationship (SAR) is crucial. Minor modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter selectivity and reduce toxicity. For instance, substitutions at various positions on the pyrimidine ring can improve the therapeutic index.[3][9][10][11] Consider synthesizing and screening a library of analogs to identify compounds with higher selectivity for the target kinase over others.
-
Targeted Drug Delivery: Encapsulating the compound in nanoparticles or conjugating it to a targeting moiety (e.g., an antibody specific to a tumor antigen) can help concentrate the drug at the tumor site, thereby reducing systemic toxicity.[7]
-
Co-administration of Cytoprotective Agents: In some cases, co-treatment with antioxidants or other cytoprotective agents may mitigate the toxic effects on normal cells, especially if the mechanism involves oxidative stress.[7]
-
Dose Optimization: Carefully titrating the concentration of the derivative is essential. Use the lowest effective concentration that achieves the desired therapeutic effect while minimizing harm to non-target cells.
Q3: My cytotoxicity assay results are inconsistent. What could be the cause?
A3: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Cell Seeding Density: Ensure uniform cell seeding in all wells of your microplate. Variations in cell density will lead to variability in the final readout.[7]
-
Compound Solubility and Stability: Pyrazolo[3,4-d]pyrimidine derivatives can have poor aqueous solubility.[12] Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Precipitation of the compound will lead to inaccurate concentrations. Also, consider the stability of the compound in your assay medium over the incubation period.
-
Assay Incubation Time: The duration of compound exposure should be consistent across all experiments.[7]
-
Vehicle Control: The concentration of the solvent (e.g., DMSO) used to dissolve the compound should be consistent across all wells, including the vehicle control, as the solvent itself can be cytotoxic at higher concentrations.
-
Instrument Variability: Ensure that the plate reader or other analytical instruments are properly calibrated and maintained.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity in normal (non-cancerous) cell lines | 1. Off-target kinase inhibition.2. Poor selectivity of the compound.3. Compound concentration is too high. | 1. Perform a kinase selectivity profile to identify off-target interactions.2. Synthesize and test analogs with modifications designed to improve selectivity.[9][10]3. Perform a dose-response curve to determine the IC50 and use concentrations at or below this value for initial experiments. |
| Low or no cytotoxicity in cancer cell lines | 1. Compound is inactive against the specific cell line's molecular drivers.2. Compound degradation or precipitation.3. Cell line is resistant to the compound's mechanism of action. | 1. Verify that the target kinase is expressed and active in the chosen cell line.2. Check the solubility of the compound in the culture medium. Use a lower concentration or a different solvent system if necessary.3. Consider using a different cancer cell line or investigating mechanisms of resistance. |
| Precipitate forms when adding compound to media | 1. Poor aqueous solubility of the derivative.[12]2. Concentration of the compound is above its solubility limit. | 1. Increase the initial stock concentration in a suitable solvent (e.g., DMSO) to minimize the volume added to the aqueous medium.2. Consider formulating the compound with solubilizing agents or developing a water-soluble prodrug.[12] |
| High background in cytotoxicity assay | 1. Contamination of cell cultures (bacterial or fungal).2. Issues with the assay reagents (e.g., expired MTT). | 1. Regularly test for mycoplasma and practice sterile cell culture techniques.2. Ensure all assay reagents are within their expiration dates and stored correctly. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of Various Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 18d | HEPG-2 (Liver) | Not Specified | 3.65 | [3] |
| MCF-7 (Breast) | Not Specified | 1.45 | [3] | |
| HCT-116 (Colon) | Not Specified | 2.00 | [3] | |
| 5d | KM12 (Colon) | Not Specified | 1.73 | [1] |
| 7c | KM12 (Colon) | Not Specified | 1.21 | [1] |
| PP-31d | NCI-H460 (Lung) | Not Specified | 2 | [8] |
| 12b | A549 (Lung) | Not Specified | 8.21 | [6] |
| HCT-116 (Colon) | Not Specified | 19.56 | [6] | |
| P1 | HCT 116 (Colon) | MTT | 22.7 - 40.75 | [13] |
| HepG2 (Liver) | MTT | 22.7 - 40.75 | [13] | |
| MCF-7 (Breast) | MTT | 22.7 - 40.75 | [13] | |
| P2 | HCT 116 (Colon) | MTT | 22.7 - 40.75 | [13] |
| HepG2 (Liver) | MTT | 22.7 - 40.75 | [13] | |
| MCF-7 (Breast) | MTT | 22.7 - 40.75 | [13] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a standard method for assessing cell viability, which is an indicator of cytotoxicity.[7]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Pyrazolo[3,4-d]pyrimidine derivative (and vehicle, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]
-
Compound Preparation: Prepare serial dilutions of the test compound in complete culture medium from a stock solution (typically in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with the same concentration of DMSO) and untreated control (medium only).[7]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Caption: Apoptosis pathway induced by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Logical workflow for reducing cytotoxicity through SAR studies.
References
- 1. Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidne derivatives showing apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships observed on screening a series of pyrazolopyrimidines against experimental neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Selectivity of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Analogs
Welcome to the technical support center for researchers working with 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and improve the selectivity of your compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows poor selectivity against a panel of kinases. What are the initial steps to address this?
A1: Poor kinase selectivity is a common challenge with ATP-competitive inhibitors due to the conserved nature of the ATP binding pocket. The pyrazolo[3,4-d]pyrimidine scaffold is a known "privileged scaffold" for kinase inhibitors, but achieving selectivity often requires strategic modifications.[1][2] Here are some initial steps:
-
Structural Analysis: Compare the ATP binding sites of your target kinase and off-target kinases. Identify differences in size, shape, and amino acid residues in the immediate vicinity of your bound ligand. This can be done using structural biology data (PDB) or homology modeling.
-
Structure-Activity Relationship (SAR) Analysis: Review your existing data. Are there any analogs in your library that show even minor improvements in selectivity? This can provide clues for future modifications.
-
Computational Modeling: Employ molecular docking and molecular dynamics simulations to understand the binding mode of your compound in both the target and off-target kinases. This can help rationalize observed activity and guide the design of more selective analogs.[3][4]
Q2: What are some common synthetic challenges when working with the this compound core?
A2: Researchers may encounter several synthetic hurdles. Common issues include:
-
Low yields during cyclization: The formation of the pyrazolo[3,4-d]pyrimidine core can sometimes result in low yields. Optimization of reaction conditions, such as temperature, reaction time, and reagents, is crucial. For instance, the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea can be optimized to achieve higher yields.[5]
-
Regioselectivity during substitution: The two chlorine atoms at the 4 and 6 positions have different reactivities. Understanding and controlling the regioselectivity of nucleophilic substitution is key to synthesizing the desired analog. In many cases, the C4 position is more reactive towards nucleophilic substitution.[3][6]
-
Purification difficulties: The polarity of pyrazolopyrimidine derivatives can vary significantly, sometimes leading to purification challenges. Experimenting with different chromatography conditions (e.g., solvent systems, stationary phases) is often necessary.
Q3: My compound has good in vitro potency and selectivity but poor cellular activity. What could be the issue?
A3: A discrepancy between in vitro and cellular activity often points towards issues with cell permeability, solubility, or stability.
-
Solubility: Pyrazolo[3,4-d]pyrimidine analogs can have low aqueous solubility, leading to precipitation in cell culture media.[7][8] Consider measuring the kinetic and thermodynamic solubility of your compound.
-
Permeability: The compound may not be efficiently crossing the cell membrane. Strategies to improve this include the prodrug approach or formulation with permeation enhancers.[7]
-
Efflux: The compound might be a substrate for efflux pumps like P-glycoprotein, actively removing it from the cell.[9]
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes.
Q4: How can I improve the aqueous solubility of my pyrazolo[3,4-d]pyrimidine analogs without compromising activity?
A4: Improving solubility is a critical step for advancing lead compounds. Consider the following strategies:
-
Prodrug Approach: Introduce a polar, ionizable moiety that can be cleaved in vivo to release the active drug. A common strategy is to create a carbamate linker to a solubilizing group like N-methylpiperazine.[7]
-
Formulation: For preclinical studies, formulating the compound with solubilizing agents or encapsulating it in nanoformulations can enhance its apparent solubility and bioavailability.[10]
-
Structural Modification: Introduce polar functional groups at positions that are not critical for target engagement. For example, explore substitutions on solvent-exposed regions of the molecule.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of the this compound Core
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete cyclization of the pyrazole precursor. | Optimize reaction conditions for the cyclization step (e.g., increase temperature, extend reaction time, use microwave irradiation).[11] | Increased yield and purity of the dihydroxy-pyrazolo[3,4-d]pyrimidine intermediate. |
| Degradation of starting materials or product during chlorination. | Use a milder chlorinating agent or optimize the reaction temperature and time for the chlorination step with POCl₃.[5][12] | Reduced formation of byproducts and improved yield of the dichloro-product. |
| Inefficient purification of the final product. | Experiment with different recrystallization solvents or chromatography conditions to improve separation from impurities. | Higher purity and recovery of the this compound. |
Issue 2: Poor Selectivity of a Kinase Inhibitor Analog
| Potential Cause | Troubleshooting Step | Expected Outcome |
| The inhibitor makes interactions with conserved residues in the ATP-binding pocket of multiple kinases. | Introduce bulky or rigid substituents that can create steric hindrance in the binding sites of off-target kinases while being accommodated by the target kinase.[2] | Improved selectivity for the target kinase. |
| The inhibitor is too flexible and can adopt multiple conformations to fit into different kinase active sites. | Employ a strategy of rigidification, such as introducing ring systems or double bonds, to lock the molecule into a conformation that is optimal for binding to the target kinase.[2] | Enhanced potency and selectivity. |
| The inhibitor does not exploit unique features of the target kinase's active site. | Design modifications that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved residues in the target kinase. | Increased binding affinity and selectivity for the target kinase. |
Quantitative Data Summary
Table 1: Kinase Inhibitory Activity and Selectivity of Exemplary Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | Target Kinase | IC₅₀ (nM) | Off-Target Kinase | IC₅₀ (nM) | Selectivity Index (Off-Target/Target) | Reference |
| Ibrutinib | BTK | 0.5 | EGFR | 5 | 10 | [2] |
| Compound 5k | COX-2 | 270 | COX-1 | 25800 | 95.8 | [1] |
| Compound 3f | EGFR | 23 | EGFRT790M | 41.6 | 1.81 | [1] |
| Compound 60 | RET | 61 | VEGFR2 | >10000 | >163 | [2] |
| SI306 | Src | 1200 | - | - | - | [10] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a common two-step synthesis starting from 5-amino-1H-pyrazole-4-carboxamide.[5]
Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
-
Combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) in a round-bottom flask.
-
Heat the mixture to 190 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add water and adjust the pH to 4-5 with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the dihydroxy intermediate.
Step 2: Synthesis of this compound
-
To the dried 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione from Step 1, add phosphorus oxychloride (POCl₃) (excess, e.g., 10-15 equivalents).
-
Reflux the mixture at 110 °C for 4 hours.
-
Carefully quench the reaction by slowly adding the mixture to crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Kinase Inhibition Assay (General Procedure)
This is a generalized protocol for assessing the inhibitory activity of a compound against a target kinase. Specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound stock solution to create a range of concentrations.
-
In a microplate, add the kinase, a suitable substrate (e.g., a peptide), and ATP (often at its Km concentration).
-
Add the diluted test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding a final component (e.g., ATP or enzyme) and incubate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C).
-
Stop the reaction after a defined period.
-
Detect the signal corresponding to substrate phosphorylation. This could involve measuring radioactivity, fluorescence, or luminescence, depending on the assay kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizations
Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.
Caption: A decision-making flowchart for troubleshooting poor kinase selectivity of pyrazolo[3,4-d]pyrimidine analogs.
Caption: A simplified signaling pathway showing the mechanism of action for pyrazolo[3,4-d]pyrimidine-based RTK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clausiuspress.com [clausiuspress.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
Technical Support Center: Crystallization of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the crystallization of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm not getting any crystals after dissolving my this compound and letting it cool. What's going wrong?
A1: This is a common issue that can arise from several factors. Here's a breakdown of potential causes and solutions:
-
Solution is not supersaturated: You may have used too much solvent. To address this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Inappropriate solvent choice: The compound might be too soluble in the selected solvent, even at lower temperatures. A good crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2] Consider trying a different solvent or a solvent mixture.
-
Presence of impurities: Impurities from the synthesis of this compound can inhibit crystal formation.[2] It is recommended to ensure the purity of your starting material, possibly by using techniques like column chromatography before attempting crystallization.
-
Cooling too quickly: Rapid cooling can sometimes prevent crystal nucleation. Try letting the solution cool slowly to room temperature before placing it in an ice bath.
Q2: My crystals are forming too quickly and appear as a fine powder or an amorphous solid. How can I get larger, well-defined crystals?
A2: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[1] To promote slower crystal growth:
-
Increase the amount of solvent: Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for the formation of larger crystals.[1]
-
Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop, insulated from cold surfaces, before transferring it to a colder environment like a refrigerator or an ice bath.
-
Use a different solvent system: Experiment with solvent mixtures to find a system that provides a more gradual decrease in solubility as the temperature drops.[2]
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound is lower than the temperature of the solution during crystallization, or if there are significant impurities.[1] Here are some troubleshooting steps:
-
Re-dissolve and add more solvent: Heat the solution to redissolve the oil, then add more of the hot solvent. This can help to keep the compound dissolved until the solution has cooled to a lower temperature.[1]
-
Change the solvent: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point.
-
Purify the starting material: If impurities are suspected to be lowering the melting point, purify the crude this compound before recrystallization.
Q4: My crystal yield is very low. How can I improve it?
A4: A low yield can be frustrating. Here are some potential reasons and how to address them:
-
Too much solvent: As mentioned earlier, using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[1] Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature crystallization: If crystals form in the hot solution and are filtered out, this will reduce your final yield. Ensure all the compound is dissolved before any cooling begins.
-
Incomplete crystallization: After cooling to room temperature, placing the flask in an ice bath for a longer duration can help to maximize the precipitation of the crystals from the solution.
Data Presentation: Solvent Suitability
| Solvent System | Suitability for Crystallization | Notes |
| Alcohols | ||
| Methanol | Good | Often used for pyrimidine derivatives.[3] |
| Ethanol | Good | A common choice for recrystallizing pyrimidine compounds.[2][3] |
| n-Propanol | Potentially Good | Has been used for other pyrazolo[3,4-d]pyrimidine derivatives.[3] |
| Isopropanol | Potentially Good | Has been used for other pyrazolo[3,4-d]pyrimidine derivatives.[3] |
| Esters | ||
| Ethyl Acetate | Good | A versatile solvent for a range of polarities.[2] |
| Halogenated Solvents | ||
| Dichloromethane | Potentially Good | Can be effective but has a low boiling point. |
| Chlorobenzene | Potentially Good | Mentioned in purification of related dichloropyrimidines.[4] |
| Aromatic Hydrocarbons | ||
| Toluene | Potentially Good | Mentioned in purification of related dichloropyrimidines.[4] |
| Ethers | ||
| Tetrahydrofuran (THF) | Good (in mixtures) | Often used in combination with a less polar solvent like hexane.[2] |
| Ketones | ||
| Acetone | Good (in mixtures) | Frequently used with hexane for crystallization.[2] |
| Aprotic Polar Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Poor (as a primary solvent) | Pyrazolo[3,4-d]pyrimidine derivatives are often highly soluble in DMSO, making it unsuitable for direct crystallization but useful for preparing stock solutions.[5][6] |
| Non-polar Solvents | ||
| Hexane | Good (as an anti-solvent) | Used in solvent mixtures to decrease solubility.[2] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent pair from the table above. A good starting point would be ethanol or a mixture of hexane and ethyl acetate.
-
Dissolution: Place the crude this compound (which typically appears as a yellow solid) in an Erlenmeyer flask.[7] Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring). Continue adding the solvent portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum. The pure compound is typically an off-white to yellow powder or crystalline solid.
Protocol 2: Purification by Cooling Crystallization from an Organic Solvent
This protocol is adapted from a general method for purifying dichloropyrimidines.[4]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as toluene or chlorobenzene at an elevated temperature.
-
Concentration (Optional): If the initial volume of solvent is high, concentrate the solution by distillation to the point of saturation.
-
Cooling Crystallization: Slowly cool the saturated solution to induce crystallization. A controlled cooling ramp is recommended for optimal crystal growth.
-
Isolation and Drying: Isolate the crystals by filtration or centrifugation, followed by washing with a small amount of the cold solvent and drying under vacuum.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues encountered during the crystallization of this compound.
Caption: A diagram illustrating the potential mechanism of action for a this compound derivative as an EGFR kinase inhibitor.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 4. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 42754-96-1 [chemicalbook.com]
Technical Support Center: Purification of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are flash column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present in the crude product. In some cases, a simple filtration and washing step may be sufficient to achieve the desired purity.[1]
Q2: What are the typical physical properties of purified this compound?
A2: Purified this compound is typically a yellow solid.[1] It is important to consult a certificate of analysis for specific batch data. The compound should be stored in a refrigerator.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[1] By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities.
Troubleshooting Guides
Flash Column Chromatography
Flash column chromatography is a primary method for purifying this compound, especially for removing impurities with different polarities.
Issue 1: Poor separation of the desired product from impurities.
-
Cause: The solvent system (eluent) may not have the optimal polarity.
-
Solution:
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems, typically mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Target Rf Value: Aim for a solvent system that gives the desired product an Rf value of approximately 0.3. This generally provides the best separation.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent. For instance, you can start with 5% ethyl acetate in hexanes and gradually increase to 20% or higher.
-
Issue 2: The compound is not eluting from the column.
-
Cause: The eluent may be too non-polar, or the compound may be strongly adsorbed to the silica gel.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Alternative Solvents: If increasing the polarity of the current solvent system is ineffective, consider using a different, more polar solvent system, such as dichloromethane/methanol.
-
Issue 3: The compound appears to be decomposing on the silica gel column.
-
Cause: this compound, like many nitrogen-containing heterocyclic compounds, can be sensitive to the acidic nature of silica gel.
-
Solution:
-
Deactivate Silica Gel: Before packing the column, the silica gel can be treated with a base. This can be done by washing the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%).
-
Use a Different Stationary Phase: If decomposition persists, consider using a less acidic stationary phase, such as neutral alumina.
-
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities and for obtaining a highly pure, crystalline product.
Issue 1: The compound does not dissolve in the chosen solvent, even when heated.
-
Cause: The solvent is not a suitable "good" solvent for the compound at elevated temperatures.
-
Solution:
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at their boiling points. Good solvents for recrystallization of similar pyrimidine compounds include ethanol, acetonitrile, or a mixture of ethyl acetate and hexanes.[2][3]
-
Increase Solvent Volume: If the compound has low solubility, a larger volume of solvent may be required. However, be mindful that using an excessive amount of solvent will reduce the recovery yield.
-
Issue 2: No crystals form upon cooling, or an oil separates out.
-
Cause: The solution may not be saturated, or the cooling process may be too rapid. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent.
-
Solution:
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Use a Solvent Pair: If oiling out is an issue, a two-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) can be effective. Dissolve the compound in a minimum amount of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly. A common solvent pair is ethyl acetate (good) and hexanes (bad).[3]
-
Issue 3: Low recovery of the purified product.
-
Cause: Using too much solvent during dissolution, washing the crystals with a solvent at room temperature, or premature crystallization during a hot filtration step.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
Preheat Funnel: If a hot filtration is necessary to remove insoluble impurities, preheat the funnel to prevent the product from crystallizing prematurely.
-
Issue 4: The presence of colored impurities in the final product.
-
Cause: Colored impurities may be present in the starting materials or formed as byproducts during the synthesis.
-
Solution:
-
Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use a minimal amount, as it can also adsorb the desired product, leading to lower yields.
-
Data Presentation
| Purification Method | Key Parameters | Expected Outcome |
| Filtration & Washing | Solvent: Ice-cold water | Yield: ~66% (as a yellow solid)[1] |
| Flash Column Chromatography | Stationary Phase: Silica Gel | Purity: >95% (depending on crude purity) |
| Mobile Phase (Eluent): Hexane/Ethyl Acetate gradient | ||
| Recrystallization | Solvent System: Ethanol, Acetonitrile, or Ethyl Acetate/Hexane | Purity: High, crystalline solid |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Prepare a TLC plate and spot the crude this compound. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., start with a 9:1 ratio). Adjust the solvent ratio until the desired compound has an Rf of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture, collecting fractions.
-
Gradient Elution: Gradually increase the proportion of ethyl acetate in the eluent to elute the this compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point. If the compound dissolves, it is a potentially good solvent. Allow it to cool to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a very small amount of activated carbon and swirl the hot solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step involves the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea, typically at a high temperature (around 190°C), to form the intermediate 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. The second step is the chlorination of this diol using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), at reflux temperatures (around 110°C) to yield the final product.[1]
Q2: What are the most common byproducts encountered in this synthesis?
A2: Byproducts primarily arise from the chlorination step and subsequent workup. Common impurities include incompletely chlorinated intermediates, hydrolysis products, and residual reagents. A detailed summary is provided in the troubleshooting section.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can observe the consumption of the starting material and the formation of the product.
Q4: What is the typical workup procedure for the chlorination reaction?
A4: A common workup involves carefully quenching the reaction mixture by pouring it onto ice or into ice-cold water. This hydrolyzes the excess phosphorus oxychloride. The precipitated solid product is then collected by filtration, washed with water, and dried.[1]
Troubleshooting Guide
Issue 1: Low Yield of the Desired this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Cyclization: The initial formation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol was not complete. | Ensure the reaction of 5-amino-1H-pyrazole-4-carboxamide and urea is heated at the appropriate temperature (e.g., 190°C) for a sufficient duration (e.g., 2 hours) until TLC indicates the consumption of the starting material.[1] |
| Incomplete Chlorination: The diol intermediate was not fully converted to the dichloro product. | Increase the reaction time or temperature of the chlorination step. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can sometimes accelerate the reaction.[2] However, be mindful of potential side reactions with the base. |
| Product Loss During Workup: The product may be partially soluble in the aqueous workup solution or may adhere to glassware. | Ensure the workup solution is kept cold to minimize the solubility of the product. Thoroughly wash all reaction flasks and filtration apparatus to recover as much product as possible. |
| Hydrolysis of the Product: The dichloro product is susceptible to hydrolysis back to the mono-chloro or diol form during workup. | Perform the workup quickly and at a low temperature. Ensure the product is thoroughly dried after filtration.[2] |
Issue 2: Presence of Impurities in the Final Product
Common Byproducts and Their Mitigation
| Byproduct | Identification | Mitigation and Purification |
| 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (Starting Material for Chlorination) | Higher polarity than the product on TLC. Can be identified by comparing with an authentic sample. | Ensure complete chlorination by optimizing reaction time and temperature. This byproduct is generally more soluble in polar solvents, so purification can be achieved by washing the crude product with a suitable solvent or by recrystallization. |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-ol (Mono-chloro byproduct) | Intermediate polarity between the diol and the dichloro product on TLC. | Drive the chlorination reaction to completion. Purification can be achieved through column chromatography or recrystallization. |
| Phosphorus-containing impurities (e.g., phosphoric acid) | These are typically inorganic and highly polar. | Thoroughly wash the crude product with water during filtration to remove these water-soluble impurities. |
| N-substituted byproducts (if tertiary amines are used) | These can be identified by mass spectrometry (MS) and NMR, showing signals corresponding to the amine used. | Avoid the use of amine bases if possible. If their use is necessary, carefully control the stoichiometry and reaction temperature. Purification can be achieved by column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on literature methods.[1]
Step 1: Preparation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
-
Combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) in a round-bottom flask.
-
Heat the mixture to 190°C for 2 hours. The mixture will become a turbid solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add a 10% potassium hydroxide solution.
-
Carefully acidify the solution with dilute hydrochloric acid to a pH of 4-5.
-
Collect the resulting white solid by suction filtration, wash with cold water, and dry to obtain 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
Step 2: Preparation of this compound
-
To a flask containing 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent), add phosphorus oxychloride (POCl₃) (acting as both reagent and solvent).
-
Reflux the mixture at 110°C for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with cold water to remove residual POCl₃ and phosphoric acid.
-
Dry the solid to obtain this compound. Further purification can be done by recrystallization from a suitable solvent (e.g., ethanol/water mixture or an organic solvent like toluene).
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Relevant Signaling Pathway: EGFR
This compound is a scaffold used in the development of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolopyrimidine derivatives.
References
Validation & Comparative
A Comparative Guide to 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines and its consequent ability to interact with a wide array of biological targets. Among the numerous derivatives, 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine stands out not for its intrinsic biological activity, but as a pivotal starting material for the synthesis of potent and selective modulators of cellular signaling pathways. This guide provides an objective comparison of this compound with its more complex derivatives, focusing on synthetic accessibility, chemical reactivity, and the resulting biological performance, supported by experimental data.
Synthesis and Chemical Reactivity: A Tale of a Versatile Precursor
The primary value of this compound lies in its highly reactive chlorine substituents at the 4 and 6 positions. These positions are susceptible to nucleophilic aromatic substitution, allowing for the facile and regioselective introduction of a wide variety of functional groups. This reactivity is the foundation for the generation of extensive libraries of pyrazolopyrimidine derivatives for structure-activity relationship (SAR) studies.
Table 1: Comparison of Synthetic Protocols
| Compound | Starting Materials | Key Reaction Steps | Overall Yield | Reference |
| This compound | 5-Amino-1H-pyrazole-4-carboxamide, Urea, POCl₃ | 1. Cyclization with urea at high temperature. 2. Chlorination with phosphorus oxychloride. | ~49.5% | [1] |
| Substituted Pyrazolo[3,4-d]pyrimidin-4-ones | Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, Various amines and hydrazines | 1. Hydrolysis of the ester. 2. Cyclization with acetic anhydride to form an oxazinone intermediate. 3. Reaction with various nucleophiles. | Variable | [2] |
| Phenylpyrazolo[3,4-d]pyrimidine Analogs | 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, Hydrazine hydrate, Aromatic aldehydes | 1. Nucleophilic substitution with hydrazine. 2. Condensation with various aldehydes. | Not specified | |
| Pyrazolo[1,5-a]pyrimidine Derivatives | 5-Amino-3-methylpyrazole, Diethyl malonate, POCl₃, Morpholine | 1. Cyclization with diethyl malonate. 2. Dichlorination with POCl₃. 3. Selective nucleophilic substitution with morpholine. | Variable |
The synthesis of this compound is a straightforward two-step process, making it a readily accessible intermediate.[1] In contrast, the synthesis of more elaborate derivatives often involves multi-step sequences with potentially lower overall yields.
Comparative Biological Performance: From Inactive Precursor to Potent Inhibitors
While this compound is primarily a synthetic intermediate and generally not reported to have significant biological activity itself, its derivatives have demonstrated potent inhibitory activity against a range of biological targets, particularly protein kinases implicated in cancer and inflammation.
Table 2: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target/Cell Line | IC₅₀/GI₅₀ | Reference |
| 10e (3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one) | MCF-7 (Breast Cancer) | 11 µM | [2] |
| 7 (5-anilino-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one) | MCF-7 (Breast Cancer) | 14 µM | [2] |
| Compound 7 (A methoxy benzylidene derivative) | A549 (Lung Cancer) | 17.50 µM | [3] |
| Compound 5e | Human Hepatoma Carcinoma (7402) | 4.55 µM | [4] |
| Compound 1a | A549 (Lung Cancer) | 2.24 µM | [5] |
| Compound 1d | MCF-7 (Breast Cancer) | 1.74 µM | [5] |
| Compound 14 | CDK2/cyclin A2 | 0.057 µM | |
| Compound 15 | MCF-7 (Breast Cancer) | 46 nM | |
| Compound 16 | EGFR Tyrosine Kinase | 0.034 µM |
As evidenced in Table 2, the derivatization of the pyrazolo[3,4-d]pyrimidine core leads to compounds with significant anticancer activity, with IC₅₀ values often in the low micromolar to nanomolar range. The diverse substitutions at the 4 and 6 positions, made possible by the dichlorinated precursor, are crucial for achieving this potency and selectivity.
Experimental Protocols
Synthesis of this compound
Step 1: Cyclization A mixture of 5-amino-1H-pyrazole-4-carboxamide and an excess of urea is heated at 190°C for 2 hours. The reaction mixture is then cooled and treated with a 10% KOH solution, followed by acidification with dilute hydrochloric acid to a pH of 4-5. The resulting precipitate, 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, is collected by filtration.[1]
Step 2: Chlorination The dried 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is refluxed in an excess of phosphorus oxychloride (POCl₃) at 110°C for 4 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield this compound.[1]
General Procedure for Nucleophilic Substitution
To a solution of this compound in a suitable solvent (e.g., ethanol, DMF), the desired nucleophile (e.g., an amine or thiol) is added, often in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl generated. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[5]
Visualizing the Workflow and Biological Context
The following diagrams illustrate the central role of this compound in the synthesis of diverse derivatives and a simplified signaling pathway commonly targeted by these compounds.
Caption: Synthetic pathway from starting materials to diverse pyrazolopyrimidine derivatives.
Caption: Inhibition of a kinase signaling pathway by a pyrazolopyrimidine derivative.
Conclusion
This compound serves as a quintessential example of a versatile building block in drug discovery. While it lacks significant intrinsic biological activity, its true performance is measured by its synthetic utility. The ease of its preparation and the high reactivity of its chloro-substituents provide a robust platform for the generation of diverse libraries of pyrazolopyrimidine derivatives. As demonstrated by the extensive research in this area, these derivatives have yielded numerous potent and selective inhibitors of key biological targets, particularly protein kinases, with significant potential for the development of novel therapeutics for cancer and other diseases. The continued exploration of the chemical space accessible from this privileged precursor promises to deliver the next generation of innovative medicines.
References
- 1. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation [mdpi.com]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitors Derived from 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of potent kinase inhibitors. Its structural similarity to adenine allows for competitive binding to the ATP-binding site of various kinases, making it a cornerstone for the development of targeted cancer therapies. This guide provides an objective comparison of the performance of several key inhibitors derived from this scaffold, supported by experimental data, detailed protocols, and visualizations of the relevant signaling pathways.
Performance Comparison of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro activity of representative kinase inhibitors synthesized from a 4,6-dichloropyrazolo[3,4-d]pyrimidine precursor. The selected compounds demonstrate inhibitory activity against key oncogenic kinases, including Cyclin-Dependent Kinase 2 (CDK2), Protein Kinase D (PKD), and Src family kinases.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| Compound 14 | CDK2/cyclin A2 | 57 | HCT-116 | 6 | [1][2][3] |
| MCF-7 | 45 | [1][2][3] | |||
| HepG2 | 48 | [1][2][3] | |||
| 3-IN-PP1 | PKD | 94-108 | PANC-1 | Potent anti-proliferative activity | [4] |
| Compound 17m | PKD | 17-35 | PANC-1 | Inhibited cortactin phosphorylation | [4] |
| SI388 | Src | Ki = 20 nM | T98G, U251 | Inhibits Src phosphorylation | [5][6] |
*IC50 and Ki values are highly dependent on assay conditions. The data presented here are for comparative purposes and are sourced from the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[7][8][9]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinase (e.g., CDK2/cyclin A2, PKD, Src)
-
Kinase-specific substrate
-
ATP
-
Test compounds (inhibitors)
-
Kinase buffer (specific to the kinase being assayed)
-
White opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and the appropriate kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a predetermined concentration of ATP (often at or near the Km for the specific kinase).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, PANC-1)
-
Complete cell culture medium
-
Test compounds (inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the cellular IC50 value from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][14][15][16][17]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (inhibitors)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the DNA staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these inhibitors and a typical experimental workflow for their evaluation.
Caption: CDK2/Cyclin E Signaling Pathway and Inhibition.
Caption: Src Kinase Signaling Pathway in Cancer.
Caption: Protein Kinase D (PKD) Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. carnabio.com [carnabio.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. biocompare.com [biocompare.com]
Validating Target Engagement of the 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors. The synthetic precursor, 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, is a key building block for generating diverse libraries of compounds through nucleophilic substitution at the 4 and 6 positions. This guide provides a comparative analysis of the target engagement of derivatives of this scaffold against key oncogenic kinases, alongside alternative inhibitors, and details the experimental protocols for their validation.
Kinase Inhibition Profile of 1H-Pyrazolo[3,4-d]pyrimidine Derivatives
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several important protein kinases implicated in cancer. Below is a summary of the reported half-maximal inhibitory concentrations (IC50) for representative derivatives against Epidermal Growth Factor Receptor (EGFR), Breast Tumor Kinase (BRK/PTK6), and Mitogen-activated protein Kinase Kinase 3 (MKK3), compared with established inhibitors.
| Target Kinase | 1H-Pyrazolo[3,4-d]pyrimidine Derivative | IC50 (nM) | Alternative Inhibitor | IC50 (nM) |
| EGFR (Wild-Type) | Compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine derivative)[1] | 16 | Erlotinib[2] | 2 |
| EGFR (T790M Mutant) | Compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine derivative)[1] | 236 | Osimertinib | 12 |
| BRK/PTK6 | BRK/PTK6-IN-1 (Compound 51, a 1H-pyrazolo[3,4-d]pyrimidine derivative)[3] | 3.37 | Dasatinib[4] | 9 |
| CDK2 | Compound 14 (a pyrazolo[3,4-d]pyrimidine derivative)[5] | 57 | Roscovitine | 450 |
Experimental Protocols for Target Engagement Validation
Validating that a compound interacts with its intended target within a cellular context is a critical step in drug discovery. The following are detailed methodologies for key experiments to confirm the target engagement of 1H-pyrazolo[3,4-d]pyrimidine derivatives.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Materials:
-
Kinase of interest (e.g., EGFR, BRK/PTK6)
-
Kinase-specific substrate
-
ATP
-
Test compounds (derivatives of this compound and alternatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include no-compound (vehicle) and no-enzyme controls.
-
Prepare a kinase reaction buffer containing the kinase and its specific substrate.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[6][7]
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Antibodies against the target protein and a loading control
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Kinome-Wide Selectivity Profiling (KINOMEscan™)
To assess the selectivity of a lead compound, a kinome-wide scan can be performed to identify its on- and off-target interactions across a large panel of kinases.
Principle: The KINOMEscan™ platform utilizes a competition-based binding assay.[8][9] A test compound is profiled against hundreds of human kinases. The amount of kinase that binds to an immobilized ligand in the presence of the test compound is measured by quantitative PCR of a DNA tag on the kinase. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand relative to a DMSO control.
Procedure (General Overview):
-
A solution of the test compound at a specified concentration (e.g., 1 µM or 10 µM) is prepared.
-
The compound is incubated with a panel of DNA-tagged kinases.
-
The kinase-compound mixtures are passed over an affinity resin with an immobilized, broad-spectrum kinase inhibitor.
-
Kinases that are not bound to the test compound will bind to the affinity resin.
-
The amount of each kinase bound to the resin is quantified by qPCR.
-
The results are expressed as a percentage of the control (DMSO) and can be visualized in a "tree-spot" diagram to illustrate the selectivity profile.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of key kinases targeted by derivatives of the this compound scaffold.
Caption: Simplified EGFR signaling pathway.
Caption: BRK/PTK6 signaling pathway.
Caption: MKK3 signaling pathway.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Requirement of mitogen-activated protein kinase kinase 3 (MKK3) for tumor necrosis factor-induced cytokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. chayon.co.kr [chayon.co.kr]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Analogs with Improved Potency
For Researchers, Scientists, and Drug Development Professionals
The 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its structural similarity to adenine allows for competitive binding to the ATP-binding site of a wide range of kinases, which are pivotal in cellular signaling pathways often dysregulated in cancer and other diseases. This guide provides a comparative analysis of novel analogs derived from this scaffold, showcasing their enhanced potency against key oncological targets, supported by experimental data and detailed protocols.
Data Presentation: Comparative Potency of Analogs
The following tables summarize the in vitro potency of selected this compound analogs against various protein kinases. These compounds have demonstrated significant improvements in inhibitory activity compared to earlier-generation molecules.
Table 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Compound ID | Key Substitutions | Target | IC50 (µM) | Reference Cell Line(s) |
| 16 | 4-(1H-imidazol-4-yl) substituent | EGFR | 0.034 | MDA-MB-468 |
| 4 | Phenylamino at C4, imidazole at C6 | EGFR | 0.054 | - |
| 12b | Diphenylhydrazone moiety | EGFR (Wild Type) | 0.016 | A549, HCT-116 |
| 12b | Diphenylhydrazone moiety | EGFR (T790M Mutant) | 0.236 | - |
| 15 | Cyano pyrazole substituent | EGFR | 0.135 | NCI-60 panel |
Table 2: Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
| Compound ID | Key Substitutions | Target | IC50 (µM) | Reference Cell Line(s) |
| 14 | Thioglycoside derivative | CDK2/cyclin A2 | 0.057 | MCF-7, HCT-116, HepG-2 |
| 13 | Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | CDK2/cyclin A2 | 0.081 | MCF-7, HCT-116, HepG-2 |
| 15 | Thioglycoside derivative | CDK2/cyclin A2 | 0.119 | MCF-7, HCT-116, HepG-2 |
| 4a | N5-2-(4-chlorophenyl)acetamide | CDK2 | 0.21 | HCT116, HepG2 |
Table 3: Src Family Kinase (SFK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors
| Compound ID | Key Substitutions | Target | IC50 (µM) | Ki (µM) | Reference Cell Line(s) |
| SI388 (2a) | Anilino group at C4 | Src | - | 0.423 | Glioblastoma cell lines |
| Compound 33 | 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl urea | FLT3 | 0.0015 | - | MV4-11 (AML) |
| Compound 33 | 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl urea | VEGFR2 | 0.0008 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical luminescence-based assay to determine the in vitro potency of compounds against their target kinases.
Materials:
-
Recombinant human kinase (e.g., EGFR, CDK2/cyclin A2, Src, VEGFR2)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)
-
Substrate peptide specific to the kinase
-
ATP solution
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer. The final DMSO concentration should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing the kinase buffer, the specific substrate, and the recombinant kinase.
-
Reaction Setup:
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).
-
Add 20 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value using a suitable curve-fitting software.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the soluble MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by these analogs and a general experimental workflow.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: CDK2 in Cell Cycle Progression and Inhibition.
Caption: General Experimental Workflow for Potency Determination.
References
Navigating Kinase Inhibitor Selectivity: A Comparative Guide to the 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Scaffold
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor scaffold is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of the 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design, against other established kinase inhibitor cores. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to be an essential resource for navigating the complexities of kinase inhibitor selectivity.
The this compound core is a versatile synthetic intermediate for crafting potent kinase inhibitors. Its structural similarity to adenine allows it to effectively compete with ATP for the kinase binding site.[1][2][3][4] This inherent characteristic, however, also presents a challenge in achieving high selectivity, as the ATP binding pocket is conserved across the kinome. Consequently, derivatives of this scaffold have been reported to inhibit a range of kinases, including Breast Tumor Kinase (BRK/PTK6), Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Cyclin-Dependent Kinases (CDKs).[5][6][7][8][9]
This guide will delve into the cross-reactivity profile of representative molecules derived from the this compound scaffold and compare them with alternative, well-characterized kinase inhibitors.
Comparative Cross-Reactivity Profiles
To illustrate the selectivity of the pyrazolo[3,4-d]pyrimidine scaffold, we present data from a KINOMEscan™ screen of a lead compound derived from this core, alongside data for established kinase inhibitors with different scaffolds. The KINOMEscan™ platform assesses the binding of a compound to a large panel of kinases, providing a quantitative measure of its selectivity. The results are often expressed as the percentage of kinases inhibited at a specific concentration or as dissociation constants (Kd).
| Compound/Scaffold | Primary Target(s) | Screening Platform | Concentration | Number of Kinases Screened | Selectivity Score (S-Score) * | Potent Off-Targets (Kd < 100 nM) |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 51) | BRK/PTK6 | KINOMEscan™ | 30 nM | 468 | S(35) = 0.012 | Not explicitly listed, but high selectivity indicated.[5] |
| Dasatinib (BMS-354825) | BCR-ABL, Src family | Kinase inhibitor panel | 100 nM | >400 | Broad | Multiple, including c-KIT, PDGFRβ, and others. |
| Gefitinib (Iressa) | EGFR | Kinase inhibitor panel | 1 µM | >400 | High | Primarily targets EGFR family members. |
*S-Score is a measure of selectivity, with lower values indicating higher selectivity. S(35) for Compound 51 indicates that at a 30 nM concentration, only 1.2% of the 468 kinases tested were significantly inhibited.[5]
Key Signaling Pathways Targeted
The cross-reactivity of pyrazolo[3,4-d]pyrimidine-based inhibitors means they can impinge on multiple signaling pathways critical in cancer cell proliferation, survival, and metastasis. Understanding these pathways is crucial for predicting both therapeutic efficacy and potential side effects.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of a compound's cross-reactivity profile relies on robust and well-defined experimental protocols. Below are methodologies for commonly employed kinase inhibition assays.
KINOMEscan™ Profiling
The KINOMEscan™ approach is a binding assay that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation : Kinases are expressed as fusions with a unique DNA tag. A broad-spectrum kinase inhibitor is immobilized on a solid support. The test compound is solubilized in DMSO.
-
Binding Reaction : The DNA-tagged kinase, immobilized ligand, and test compound are incubated together in a buffer solution to allow for competitive binding to reach equilibrium.
-
Washing : Unbound components are removed through a series of wash steps.
-
Quantification : The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis : The amount of kinase captured in the presence of the test compound is compared to a DMSO control to calculate the percentage of inhibition. For Kd determination, this is repeated across a range of compound concentrations.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a common method for measuring kinase activity in a high-throughput format. They rely on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity, which occurs when a substrate is phosphorylated by the kinase.
Experimental Workflow:
Detailed Protocol for an EGFR TR-FRET Assay:
-
Reagent Preparation :
-
Kinase Buffer : 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Enzyme : Recombinant human EGFR kinase domain diluted in kinase buffer.
-
Substrate/ATP Mix : Biotinylated peptide substrate and ATP in kinase buffer.
-
Test Compound : Serial dilutions in DMSO, followed by further dilution in kinase buffer.
-
Detection Solution : EDTA, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC) in a suitable buffer.[10]
-
-
Assay Procedure :
-
Add 2.5 µL of the diluted test compound to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature.[10]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.[10]
-
Stop the reaction and detect phosphorylation by adding 5 µL of the detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.[10]
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET-compatible plate reader (excitation at ~320-340 nm, emission at ~620 nm for Europium and ~665 nm for APC).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data and plot against the logarithm of the compound concentration to determine the IC50 value.[10]
-
Radiometric Kinase Assay
Radiometric assays are considered a gold standard for measuring kinase activity due to their high sensitivity and direct measurement of phosphate transfer.
Detailed Protocol for a Src Kinase Radiometric Assay:
-
Reagent Preparation :
-
Assay Procedure :
-
The kinase reaction is initiated by adding the ATP mix to a solution containing the kinase, substrate, and test compound in kinase buffer.
-
The reaction is incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper.
-
The paper is washed extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Data Acquisition and Analysis :
-
The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined from dose-response curves.
-
Conclusion
The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors. However, its inherent potential for cross-reactivity necessitates a thorough and early assessment of its selectivity profile. By employing a combination of broad-based screening platforms like KINOMEscan™ and detailed enzymatic assays such as TR-FRET and radiometric methods, researchers can gain a comprehensive understanding of a compound's off-target interactions. This knowledge is critical for optimizing lead compounds, interpreting biological data, and ultimately developing safer and more effective targeted therapies. This guide provides the foundational information and methodologies to aid in this crucial aspect of drug discovery.
References
- 1. 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine [benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-]pyrimidine scaffold. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Structural Analogs of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases, making it a focal point in the discovery of novel therapeutics, particularly in oncology. This guide provides an objective comparison of the performance of key structural analogs, supported by experimental data, to aid researchers in navigating the structure-activity relationships of this important class of compounds.
Performance Comparison of Pyrazolo[3,4-d]pyrimidine Analogs
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Modifications at the N1, C4, and C6 positions have been extensively explored to modulate potency and selectivity against various kinase targets. The following tables summarize the in vitro activity of representative analogs against key cancer-related kinases and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs
| Compound ID | N1-Substituent | C4-Substituent | C6-Substituent | Target Kinase | IC50 (µM) |
| 1 | H | 4-Anilino | H | CDK2 | >10 |
| 2 | H | 4-(3-Fluoroanilino) | H | CDK2 | 0.85[1] |
| 3 | H | 4-Anilino | Thiophenethyl | CDK2 | 5.1[2] |
| 4 | H | Phenyl carbamoyl acetamide | Thioether | CDK2 | 6.8[2] |
| 5 | Benzene sulphonamide | Varied | Varied | CDK2 | 0.19[2] |
| 6 | H | 4-Aminophenyl | H | Src | - |
| 7 | H | 4-Aminophenyl | H | Fyn | - |
| 8 | H | 4-Aminophenyl | H | SGK1 | - |
| 9 | H | 4-(1H-Pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl | H | FLT3 | - |
| 10 | H | 4-(1H-Pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl | H | VEGFR2 | - |
Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Analogs in Cancer Cell Lines
| Compound ID | N1-Substituent | C4-Substituent | C6-Substituent | Cancer Cell Line | IC50 (µM) |
| 11 | H | Varied | Varied | Daoy (Medulloblastoma) | S7: 6.24, S29: 1.72, SI163: 3.5[3] |
| 12 | H | 4-(3-Fluoroanilino) | H | Various | - |
| 13 | H | 4-Anilino | Thiophenethyl | Various | Low micromolar[2] |
| 14 | H | Phenyl carbamoyl acetamide | Thioether | Various | Low micromolar[2] |
| 15 | Benzene sulphonamide | Varied | Varied | Various | - |
| 16 | H | 4-((4-(substituted amides)phenyl)amino) | Cl | Human hepatoma (7402) | 5e: 4.55[4] |
| 17 | H | 4-((4-(substituted amides)phenyl)amino) | Cl | Human hepatoma (7221) | 5e: 6.28[4] |
| 18 | H | Cyano pyrazole linked | Varied | NCI 60 cell panel | GI50: 0.018 - 9.98[5] |
| 19 | H | Ethyl ester at 4-imidazole linked | Varied | NCI 60 cell panel | GI50: 0.018 - 9.98[5] |
Key Signaling Pathways
The therapeutic potential of pyrazolo[3,4-d]pyrimidine analogs stems from their ability to inhibit kinases that are critical components of oncogenic signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the biological consequences of kinase inhibition.
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, proliferation, and mobility.[6] Their activation by receptor tyrosine kinases (RTKs) or integrins initiates a cascade of downstream signaling events, including the STAT3, PI3K/Akt/mTOR, and Ras/Raf/MEK/ERK pathways.[6][7]
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S phase transition in the cell cycle.[8][9] The formation of a complex between Cyclin E and CDK2 leads to the phosphorylation of the retinoblastoma protein (pRb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication.[1][10]
Vascular endothelial growth factor receptor 2 (VEGFR2) and FMS-like tyrosine kinase 3 (FLT3) are receptor tyrosine kinases involved in angiogenesis and hematopoiesis, respectively.[11] Their aberrant activation is implicated in various cancers. Downstream signaling from both receptors often involves the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[11]
Experimental Protocols
Standardized protocols are essential for the reliable evaluation and comparison of inhibitor potency. The following are detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate and buffer
-
Test compounds (analogs of this compound)
-
ATP
-
384-well white plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, its substrate, and buffer in a 384-well plate.
-
Add the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a multi-well spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9][12][13]
-
References
- 1. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. carnabio.com [carnabio.com]
In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors and other therapeutic agents. This guide provides a comparative analysis of the in vivo efficacy of various derivatives of this scaffold, with a focus on their application in oncology and other diseases. The information is targeted towards researchers, scientists, and drug development professionals, offering a synthesis of experimental data and methodologies to inform future research and development.
Overview of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are bioisosteres of adenine, allowing them to effectively compete for the ATP-binding site of numerous kinases, thereby modulating their activity.[1] This has led to the development of potent inhibitors for a range of kinases implicated in cancer, including Src, B-Raf, and Bruton's tyrosine kinase (BTK).[2][3][4] The versatility of the pyrazolo[3,4-d]pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate in the synthesis of many of these active derivatives.[5]
Comparative In Vivo Efficacy in Oncology
The in vivo anti-tumor activity of several pyrazolo[3,4-d]pyrimidine derivatives has been demonstrated in various cancer models. The following tables summarize the key findings from preclinical studies.
Thyroid Cancer
Two novel pyrazolo[3,4-d]pyrimidine compounds, CLM3 and CLM29, have been investigated for their antitumoral activity in papillary dedifferentiated thyroid cancer (DePTC).[6]
Table 1: In Vivo Efficacy of CLM3 in a DePTC Xenograft Model [6]
| Compound | Dosage | Tumor Model | Key Findings |
| CLM3 | 40 mg/kg/day | DePTC cell line (AL) xenograft in CD nu/nu mice | Significant inhibition of tumor growth and weight, with therapeutic effects observed 4 days after treatment initiation. No appreciable toxicity was reported. |
Medulloblastoma
A series of pyrazolo-[3,4-d]-pyrimidine derivatives have been identified as potent Src kinase inhibitors with significant anti-tumor effects in medulloblastoma models.[7][8]
Table 2: In Vivo Efficacy of Src Inhibitors in a Medulloblastoma Xenograft Model [7][8]
| Compound | Tumor Model | Key Findings |
| S7, S29, SI163 | Medulloblastoma xenograft mouse model | All three compounds showed a major inhibitory effect on tumor growth. Their efficacy was noted to be greater than that of the conventional chemotherapeutic agents cisplatin and etoposide. |
Breast Cancer
Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been developed as selective inhibitors of Breast Tumor Kinase (BRK/PTK6), an oncogenic driver in a significant percentage of breast cancers.[3]
Table 3: In Vivo Potential of a BRK/PTK6 Inhibitor [3]
| Compound | Target | In Vitro Activity | In Vivo Potential |
| Compound 51 | BRK/PTK6 | IC50 = 3.37 ± 2.19 nM | Demonstrated significant anti-migratory and anti-invasive activity in triple-negative breast cancer (TNBC) cell lines, suggesting promise for in vivo anti-metastatic efficacy. |
Other Cancers
The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for its efficacy in other cancer types.
Table 4: Efficacy in Other Cancer Models
| Compound | Cancer Type | Key Findings | Reference |
| 4-chloro-pyridopyrazolopyrimidine (4) and N-benzylidene-pyridopyrazolopyrimidin-4-yl-hydrazine (6a) | Ehrlich Ascites Carcinoma | Showed potent in vivo anticancer activity with tumor growth inhibition of 47.62% and 47.86%, respectively. | [9] |
| Indazolylpyrazolo[1,5-a]pyrimidine lead compound | B-Raf mutant tumors | Demonstrated excellent in vivo antitumor efficacy in xenograft models. | [10] |
| Compounds 47 and 48 | Prostate Cancer | Significantly reduced tumor growth in mouse PC3 xenograft studies. | [11] |
In Vivo Efficacy in Other Therapeutic Areas
The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives extends beyond oncology.
Table 5: Efficacy in Non-Oncological Models
| Compound/Derivative | Disease Model | Key Findings | Reference |
| 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives | Visceral Leishmaniasis (mouse model) | Optimized compounds showed efficacy when orally dosed. | [12][13] |
| Methoxylated pyrazolo[3,4-d]pyrimidines | CCl4-induced liver fibrosis in rats | Partially reversed hepatic architectural distortion and reduced fibrotic severity. The dimethoxy-analog showed the greatest activity. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols cited in the reviewed literature.
In Vivo Tumor Xenograft Studies
-
Animal Models: Typically, immunodeficient mice (e.g., CD nu/nu, athymic nude) are used.
-
Cell Implantation: Cancer cell lines (e.g., DePTC cell line AL, medulloblastoma cells, PC3) are injected subcutaneously into the flanks of the mice.[6][7][11]
-
Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The investigational compound is administered, often daily, via routes such as oral gavage or intraperitoneal injection.[6]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.[6] Further analysis can include immunohistochemistry to assess markers of proliferation, apoptosis, and angiogenesis.[6]
Kinase Inhibition Assays
-
Methodology: The inhibitory activity of the compounds against specific kinases (e.g., Src, BRK/PTK6) is often determined using in vitro assays that measure the phosphorylation of a substrate. This can be done using methods like radiometric assays with [³²P]ATP or fluorescence-based assays.[7]
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated to determine its potency.[3]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrazolo[3,4-d]pyrimidine derivatives are rooted in their ability to modulate key signaling pathways.
Src Kinase Signaling Pathway
Several pyrazolo-[3,4-d]-pyrimidine derivatives exert their anti-cancer effects by inhibiting Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[4][7][8]
Caption: Inhibition of the Src signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Workflow for In Vivo Efficacy Assessment
The general workflow for evaluating the in vivo efficacy of these compounds follows a standardized process from compound synthesis to data analysis.
Caption: A typical experimental workflow for assessing the in vivo efficacy of novel compounds.
Conclusion
Derivatives of the this compound scaffold represent a highly versatile and promising class of therapeutic agents. The in vivo data summarized in this guide highlights their significant potential in treating a range of diseases, particularly cancer. The demonstrated efficacy of these compounds in preclinical models, coupled with their tunable pharmacological properties, underscores the importance of continued research and development in this area. Future studies should focus on optimizing lead compounds to improve their safety and efficacy profiles, with the ultimate goal of translating these promising preclinical findings into clinical benefits for patients.
References
- 1. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 5. clausiuspress.com [clausiuspress.com]
- 6. Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary Dedifferentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine serves as a critical scaffold in medicinal chemistry for the development of potent kinase inhibitors. Its structural similarity to purine enables it to function as a bioisostere, competitively binding to the ATP-binding sites of various kinases. This guide provides a comparative analysis of the performance of key derivatives of this scaffold against well-established inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two crucial targets in oncology.
I. Performance Against EGFR Inhibitors
Derivatives of this compound have demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR, a key driver in the proliferation of several cancer types.[1][2][3] This section benchmarks these derivatives against established first and third-generation EGFR inhibitors.
Quantitative Comparison of Inhibitory Activity (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative pyrazolo[3,4-d]pyrimidine derivatives compared to Gefitinib and Osimertinib, established EGFR tyrosine kinase inhibitors (TKIs). Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine Deriv. 12b | EGFRWT | 0.016 | Gefitinib | EGFRWT | ~0.015-0.05 |
| Pyrazolo[3,4-d]pyrimidine Deriv. 12b | EGFRT790M | 0.236 | Osimertinib | EGFRT790M | ~0.01-0.02 |
| Pyrazolo[3,4-d]pyrimidine Deriv. 16 | EGFRWT | 0.034 | |||
| Pyrazolo[3,4-d]pyrimidine Deriv. 4 | EGFRWT | 0.054 |
Data for pyrazolo[3,4-d]pyrimidine derivatives are sourced from recent publications on novel EGFR inhibitors.[1][2] Data for reference compounds are compiled from publicly available databases and literature.
II. Performance Against CDK2 Inhibitors
The pyrazolo[3,4-d]pyrimidine core has also been effectively utilized to develop potent inhibitors of CDK2, a key regulator of the cell cycle, which is often dysregulated in cancer.[4][5][6] This section compares the efficacy of these derivatives with the well-known CDK inhibitor, Roscovitine.
Quantitative Comparison of Inhibitory Activity (IC50)
The table below presents the IC50 values of promising pyrazolo[3,4-d]pyrimidine derivatives against CDK2, benchmarked against Roscovitine.
| Compound | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine Deriv. 4a | CDK2 | 0.21 | Roscovitine | CDK2 | 0.25 - 0.7 |
| Pyrazolo[3,4-d]pyrimidine Deriv. 3d | CDK2/CyclinA2 | 0.332 | |||
| Pyrazolo[3,4-d]pyrimidine Deriv. 14 | CDK2/CyclinA2 | 0.057 |
Data for pyrazolo[3,4-d]pyrimidine derivatives are sourced from recent studies on novel CDK2 inhibitors.[4][5][6] Data for Roscovitine is from established literature and commercial sources.[7][8][9]
III. Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed protocols for the key in vitro kinase inhibition assays are provided below.
A. In Vitro EGFR Tyrosine Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by further dilution in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be near its Km for EGFR.
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
B. In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay
This protocol describes a typical method to assess the inhibitory effect of compounds on CDK2 activity.
Materials:
-
Recombinant human CDK2/Cyclin A2 complex
-
Histone H1 peptide substrate
-
[γ-³²P]ATP or non-radioactive ATP detection system
-
Test compounds
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 10 µM ATP)
-
P81 phosphocellulose paper or similar capture membrane
-
Phosphoric acid solution (e.g., 0.75%)
-
Scintillation counter (for radioactive assay)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a reaction tube, combine the recombinant CDK2/Cyclin A2 complex, the Histone H1 substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for the radioactive method).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the papers extensively with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the percentage of kinase inhibition for each concentration of the test compound and calculate the IC50 value.
IV. Visualized Signaling Pathways and Workflows
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Role of the CDK2/Cyclin E complex in cell cycle progression.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4- d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Roscovitine | Cyclin-Dependent Protein Kinases | Tocris Bioscience [tocris.com]
- 10. promega.com [promega.com]
Confirming the Kinase Inhibitory Activity of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives: An Orthogonal Assay Approach
For Researchers, Scientists, and Drug Development Professionals
The compound 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine serves as a critical scaffold in the development of potent kinase inhibitors, a class of targeted therapeutics with significant applications in oncology and other disease areas. Derivatives of this heterocyclic structure have demonstrated notable inhibitory activity against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[1][2][3] Robust validation of a compound's biological activity is paramount in drug discovery. This guide details a strategy employing orthogonal assays to confirm the EGFR-inhibiting activity of this compound derivatives, ensuring data reliability and providing a comprehensive understanding of the compound's mechanism of action.
Orthogonal assays are distinct methods that measure the same biological endpoint through different analytical principles. This approach minimizes the risk of artifacts or off-target effects inherent in a single assay, thereby strengthening the confidence in the observed biological activity. This guide will focus on three key assays: a biochemical kinase assay to measure direct enzyme inhibition, a cell-based phosphorylation assay to assess target engagement in a cellular context, and a cell viability assay to determine the downstream functional effect on cancer cells.
The EGFR Signaling Pathway and Points of Inhibition
Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6] Small molecule inhibitors derived from this compound are designed to compete with ATP for the binding site within the EGFR kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[1][7]
Comparison of Orthogonal Assays for EGFR Inhibitor Activity
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| Biochemical Kinase Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.[8] | Direct inhibition of recombinant EGFR kinase activity (IC50). | High-throughput, sensitive, and provides a direct measure of enzyme inhibition.[9] | Lacks cellular context; does not account for cell permeability, metabolism, or off-target effects.[10] |
| Cell-Based Phosphorylation Assay (e.g., Western Blot) | Detects the phosphorylation status of EGFR and its downstream targets in whole-cell lysates using specific antibodies.[11][12] | Inhibition of EGFR autophosphorylation (p-EGFR) in a cellular environment. | Provides evidence of target engagement within a cell; can assess downstream pathway modulation.[10] | Lower throughput, semi-quantitative, and requires specific antibodies. |
| Cell Viability Assay (e.g., MTT) | Measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. | Reduction in cancer cell viability and proliferation (GI50/IC50). | Assesses the functional downstream effect of kinase inhibition; reflects compound potency in a biological system.[13] | Indirect measure of target inhibition; can be affected by off-target cytotoxicity. |
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay.[8][14][15][16]
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test compound against recombinant EGFR kinase.
Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[8]
-
Prepare the ATP solution in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).
-
Add 2 µl of the diluted EGFR enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[8]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Cell-Based Phosphorylation Assay: Western Blot for Phospho-EGFR
This protocol outlines a general procedure for Western blotting to detect p-EGFR.[11][12]
Objective: To assess the inhibitory effect of a test compound on EGFR autophosphorylation in a cancer cell line that overexpresses EGFR (e.g., A431).
Workflow:
Detailed Steps:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[5]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.[11]
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.[11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
-
Cell Viability Assay: MTT Assay
This protocol is a standard method for assessing cell viability.[13][18][19]
Objective: To determine the effect of a test compound on the viability and proliferation of an EGFR-dependent cancer cell line.
Workflow:
Detailed Steps:
-
Cell Seeding and Treatment:
-
MTT Reaction and Measurement:
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µl of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 or IC50 value.
-
Quantitative Data Summary
The following table presents example inhibitory data for pyrazolo[3,4-d]pyrimidine derivatives against EGFR, illustrating the type of comparative data that can be generated using the described orthogonal assays.
| Compound Derivative | Biochemical Assay (IC50, µM) | Cell-Based p-EGFR Inhibition | Cell Viability Assay (GI50/IC50, µM) | Reference |
| Derivative A | 0.054 (EGFR-TK) | - | >90% growth inhibition | [20] |
| Derivative B | 0.135 (EGFR-TK) | - | 1.18 - 8.44 (NCI-60 panel) | [20] |
| Derivative C | 0.034 (EGFR-TK) | Induces S phase arrest | >100% growth inhibition | [20] |
| Derivative 12b | 0.016 (EGFRWT), 0.236 (EGFRT790M) | Induces apoptosis | 8.21 (A549), 19.56 (HCT-116) | [7][21] |
Note: The data presented is for illustrative purposes and represents findings from different studies on various derivatives. Direct comparison requires testing the same compound in all three assays under consistent conditions.
By employing this orthogonal assay strategy, researchers can build a robust data package that not only confirms the primary biochemical activity of this compound derivatives but also validates their mechanism of action in a physiologically relevant context, providing a solid foundation for further preclinical and clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. clausiuspress.com [clausiuspress.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. promega.com.cn [promega.com.cn]
- 16. EGFR Kinase Enzyme System Application Note [promega.jp]
- 17. rsc.org [rsc.org]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of the 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Scaffold as Kinase Inhibitors
The 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this scaffold, focusing on their inhibitory activity against key oncogenic kinases.
Comparative Biological Activity
The following table summarizes the in vitro inhibitory activities of various derivatives based on the this compound scaffold against several cancer-relevant kinases. The modifications at the C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine core significantly influence the potency and selectivity of these compounds.
| Compound ID | Target Kinase(s) | R1 (at N1) | R4 (at C4) | R6 (at C6) | IC50 (µM) | Cell Line(s) | Reference |
| 1 | FLT3, VEGFR2 | H | -NH-Ph-NH-CO-(3-methoxyphenyl) | H | Low Potency | MV4-11 | [1] |
| 33 | FLT3, VEGFR2 | H | -O-Ph-NH-CO-(4-chloro-3-trifluoromethylphenyl) | H | Not specified (potent) | MV4-11 | [1] |
| 5e | Not specified | Ester group | -(substituted amides)phenyl)amino | H | 4.55 | SMMC-7402 | [2] |
| VIIa | Not specified | 4-chlorophenyl | Hydrazone derivative | 3-methyl | 0.326 - 4.31 | 57 cell lines | [3] |
| 12b | EGFRWT, EGFRT790M | Phenyl | -NH-linker-(substituted phenyl) | H | 0.016 (WT), 0.236 (T790M) | A549, HCT-116 | [4] |
| 23c | RET | Not specified | Not specified | Not specified | Potent, selective | BaF3/CCDC6-RET | [5] |
| 24j | PLK4 | Not specified | Not specified | Not specified | 0.0002 | MCF-7, BT474, MDA-MB-231 | [6] |
| 38 | BRK/PTK6 | H | -NH-(3-hydroxyphenyl) | H | 0.153 | Not specified | [7] |
| 51 | BRK/PTK6 | Substituted pyrazole | -NH-(substituted phenol) | H | Low nanomolar | TNBC cell lines | [7] |
| SI388 (2a) | Src | -(2-chloro-2-phenylethyl) | -NH-(4-chlorophenyl) | H | Potent | Glioblastoma cells | [8] |
Key SAR Insights:
-
Substitution at C4: The nature of the substituent at the C4 position is a critical determinant of inhibitory activity. Replacing the chlorine with various aniline derivatives often leads to potent kinase inhibitors. The electronic and steric properties of the substituents on the phenyl ring play a significant role in optimizing interactions with the kinase active site. For instance, the introduction of a urea moiety, as seen in compound 33 , can enhance potency.[1]
-
Linker at C4: The linker between the pyrazolopyrimidine core and the substituted phenyl ring at the C4 position influences activity. Imino, hydrazone, and thiosemicarbazide linkers have been explored, with hydrazone derivatives like 12b showing potent EGFR inhibition.[4]
-
Substitution at N1: Modifications at the N1 position of the pyrazole ring can also modulate activity and selectivity. For example, the presence of a 4-chlorophenyl group in compound VIIa contributes to its broad-spectrum antitumor activity.[3]
-
Substitution at C6: While many potent inhibitors are unsubstituted at the C6 position (R6 = H), the introduction of small alkyl groups like methyl has been explored.[3] The chlorine at the C6 position is often replaced during synthesis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the SAR studies of this compound derivatives.
General Kinase Inhibition Assay (Example: EGFR Kinase Assay)
This protocol describes a typical in vitro enzyme-linked immunosorbent assay (ELISA) to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Plate Coating: 96-well microtiter plates are coated with a substrate peptide specific for the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for EGFR) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound substrate.
-
Compound Preparation: Test compounds are serially diluted in the assay buffer (e.g., Tris-HCl buffer containing MgCl2, MnCl2, and ATP).
-
Kinase Reaction: The kinase enzyme (e.g., recombinant human EGFR) is added to the wells containing the diluted compounds and ATP. The reaction is initiated and allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Detection: The reaction is stopped, and the plates are washed. A primary antibody that recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) is added to the wells and incubated.
-
Secondary Antibody and Substrate: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a chromogenic substrate (e.g., TMB).
-
Data Analysis: The absorbance is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (Example: MTT Assay)
This assay is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizations
The following diagrams illustrate key concepts in the drug discovery and mechanism of action of kinase inhibitors based on the this compound scaffold.
Caption: General kinase signaling pathway and the mechanism of competitive inhibition.
Caption: Typical workflow for the discovery of kinase inhibitors.
References
- 1. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: A Guide for Laboratory Professionals
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This document provides essential safety and logistical information for the proper disposal of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1). The following procedures are based on general best practices for hazardous chemical waste and information derived from safety data sheets of structurally similar compounds. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health & Safety (EHS) department for specific disposal protocols, as local, regional, and national regulations may vary.
Hazard Assessment and Safety Information
This compound is a chemical compound that should be handled with care in a laboratory setting. Based on available data for this and similar compounds, it is classified as hazardous. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.
| Hazard Information | GHS Codes |
| Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315, H319, H335 |
| Precautionary Statements | P261, P305, P338, P351 |
Immediate Safety and Handling Procedures
Proper personal protective equipment (PPE) is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield. Ensure that eyewash stations are readily accessible.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be required.
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Spill Response Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Prevent the spread of the material. For solid spills, avoid creating dust.
-
Clean-up:
-
Carefully sweep up the solid material.
-
Place the spilled material into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Decontaminate: Thoroughly decontaminate all equipment and surfaces that came into contact with the chemical.
Waste Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[1][2] This compound should be treated as a hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition with a secure, tight-fitting lid.
-
Do not mix with other incompatible waste streams. As a halogenated organic compound, it may require segregation from non-halogenated waste.[3]
-
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of waste.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container closed except when adding waste.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal should be carried out by a licensed professional waste disposal service.[1]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[1]
-
Empty Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.[3]
-
After proper decontamination, the container may be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
Experimental Workflow & Disposal Logic
The following diagrams illustrate the procedural flow for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Personal protective equipment for handling 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Essential Safety and Handling Guide for 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Some related compounds are also classified as toxic if swallowed or in contact with skin.[2] Adherence to the recommended personal protective equipment is mandatory to minimize risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., disposable nitrile gloves). | To avoid skin contact, which can cause irritation.[1][3] |
| Body Protection | Flame-resistant lab coat, fully buttoned. | To protect skin from accidental splashes or spills.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3] A NIOSH/MSHA-approved respirator may be necessary if dust or aerosols are generated or if ventilation is inadequate.[4] | To prevent inhalation, which may cause respiratory irritation.[1] |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills.[3] |
Operational Plan: Safe Handling Protocol
Follow these step-by-step instructions for the safe handling of this compound from preparation to use and cleanup.
1. Preparation:
-
Ensure that an emergency eyewash station and a safety shower are readily accessible and have been tested.[4][5]
-
Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[3]
-
Before handling, inspect all required PPE for integrity.
2. Handling:
-
Avoid all direct personal contact with the chemical, including inhalation of any dust.[3]
-
Wash hands thoroughly with soap and water after handling the substance.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1][3]
-
When weighing or transferring the powder, do so carefully to avoid creating dust.[5][6]
3. In Case of a Spill:
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Clean up spills immediately using dry methods to avoid generating dust.[3]
-
Sweep up the spilled material and place it into a suitable, sealed container for disposal.[5][6]
-
Prevent the chemical from entering drains or waterways.[6]
4. Emergency First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][6]
-
In case of eye contact: Rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][5][6]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial for environmental safety and regulatory compliance. This chemical should be treated as hazardous waste.
1. Waste Identification and Segregation:
-
All waste containing this compound, including contaminated PPE (gloves, wipes), and experimental materials, must be treated as hazardous waste.[7]
-
This compound is a halogenated organic waste and should be segregated from non-halogenated waste streams.[7]
2. Container Management:
-
Use a designated, compatible, and clearly labeled hazardous waste container.[7] The label should include the full chemical name: "this compound".
-
Keep the waste container sealed when not in use and store it in a designated satellite accumulation area with secondary containment.[7]
3. Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[6][7]
-
Do not dispose of this chemical down the drain or in the regular trash.[6][7]
4. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7]
-
The rinsate must be collected and disposed of as hazardous waste.[7]
-
After proper rinsing and drying, and with the label defaced, the container may be disposed of according to institutional policies, which may permit disposal as regular trash.[7]
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine | C6H4Cl2N4 | CID 222247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
